CrBKA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C28H31N3O6 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-6-[[(E)-but-2-enoyl]amino]-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C28H31N3O6/c1-3-9-25(32)29-15-8-7-12-23(31-28(35)36-18-20-10-5-4-6-11-20)27(34)30-21-13-14-22-19(2)16-26(33)37-24(22)17-21/h3-6,9-11,13-14,16-17,23H,7-8,12,15,18H2,1-2H3,(H,29,32)(H,30,34)(H,31,35)/b9-3+/t23-/m0/s1 |
Clave InChI |
MZNAVDKTIVTYMY-BSQRELMASA-N |
SMILES isomérico |
C/C=C/C(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC=CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Foundational & Exploratory
Unable to Identify "CrBKA": Further Information Required to Proceed
Despite a comprehensive search, the molecule or drug referred to as "CrBKA" could not be definitively identified. As a result, the requested in-depth technical guide on its mechanism of action cannot be provided at this time.
Initial and subsequent searches for "this compound" and variations such as "this compound drug," "this compound molecule," and "Caracolide B (this compound)" did not yield any specific, publicly available scientific literature or data. The search results were either unrelated or pointed to general pharmacological concepts without mentioning a specific agent named this compound.
It is possible that "this compound" is an internal development code, a niche research compound with limited public documentation, a significant misspelling of an existing drug, or a proprietary name not yet in the public domain.
Without a clear identification of the molecule, it is impossible to gather the necessary information to fulfill the core requirements of the request, which include:
-
Summarizing quantitative data into structured tables.
-
Providing detailed methodologies for key experiments.
-
Creating diagrams for signaling pathways, experimental workflows, or logical relationships.
To proceed with generating the requested technical guide, please provide the full and correct name of the molecule, any alternative names or identifiers, or any relevant publications or context that could aid in its identification. Once the specific agent is identified, a thorough analysis of its mechanism of action can be conducted to produce the detailed whitepaper as requested.
An In-depth Technical Guide to ATP-Sensitive Potassium (KATP) Channels in Research
Introduction
ATP-sensitive potassium (KATP) channels are crucial mediators that link the metabolic state of a cell to its electrical activity. These channels are found in a variety of tissues, including pancreatic β-cells, neurons, and cardiac and skeletal muscle. In a research context, KATP channels are significant targets for understanding and developing therapies for a range of diseases, including neonatal diabetes, hyperinsulinism, and cardiovascular disorders.[1][2] This guide provides a comprehensive overview of the structure, function, and research applications of KATP channels, with a focus on their role in insulin secretion.
Structure and Function of KATP Channels
KATP channels are octameric protein complexes composed of two distinct subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit.[1][2] The Kir6.x subunit forms the central pore through which potassium ions pass, while the SUR subunit confers sensitivity to nucleotides and pharmacological agents.
There are two main isoforms of the Kir6.x subunit (Kir6.1 and Kir6.2) and two main isoforms of the SUR subunit (SUR1 and SUR2), with SUR2 having two splice variants (SUR2A and SUR2B). The specific combination of these subunits determines the physiological and pharmacological properties of the KATP channel in different tissues.
| Subunit Composition | Primary Tissue Location | Key Physiological Role |
| Kir6.2/SUR1 | Pancreatic β-cells, Neurons | Regulation of insulin secretion, Neuronal excitability |
| Kir6.2/SUR2A | Cardiac and skeletal muscle | Cardioprotection during ischemia |
| Kir6.1/SUR2B | Smooth muscle | Regulation of vascular tone |
Role in Insulin Secretion
In pancreatic β-cells, KATP channels are the primary regulators of insulin release. The mechanism is as follows:
-
Low Glucose: When blood glucose levels are low, intracellular ATP levels are also low. This leads to the opening of KATP channels.
-
Potassium Efflux: The open KATP channels allow potassium ions (K+) to flow out of the cell, causing hyperpolarization of the cell membrane.
-
Calcium Channels Closed: This hyperpolarized state keeps voltage-gated calcium channels (VGCCs) closed.
-
Inhibition of Insulin Secretion: The lack of calcium influx prevents the fusion of insulin-containing vesicles with the cell membrane, thus inhibiting insulin secretion.
-
High Glucose: When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio.
-
KATP Channel Closure: ATP binds to the Kir6.2 subunit of the KATP channel, causing it to close.
-
Membrane Depolarization: The closure of KATP channels leads to depolarization of the cell membrane.
-
Calcium Influx: This depolarization opens VGCCs, allowing an influx of calcium ions (Ca2+).
-
Insulin Secretion: The rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1]
This critical pathway is a key area of research for understanding and treating diabetes. Mutations in the genes encoding the Kir6.2 (KCNJ11) and SUR1 (ABCC8) subunits can lead to neonatal diabetes by preventing the KATP channel from closing in response to ATP.[1]
Experimental Protocols
A fundamental technique for studying KATP channel function is electrophysiology , specifically the patch-clamp technique .
Protocol: Whole-Cell Patch-Clamp Recording of KATP Channels in Pancreatic β-cells
1. Cell Preparation:
- Isolate pancreatic islets from a model organism (e.g., mouse) by collagenase digestion.
- Disperse the islets into single β-cells by gentle enzymatic treatment and mechanical trituration.
- Plate the dispersed cells on glass coverslips and culture for 24-48 hours.
2. Electrophysiological Recording:
- Mount the coverslip with adherent β-cells onto the stage of an inverted microscope.
- Continuously perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
- The intracellular (pipette) solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, adjusted to pH 7.2 with KOH. To study the effect of nucleotides, varying concentrations of ATP and ADP are added to this solution.
- Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane of a single β-cell.
- Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and record the resulting currents using a patch-clamp amplifier and data acquisition software.
3. Data Analysis:
- Analyze the recorded currents to determine the current-voltage relationship, channel open probability, and the effects of different nucleotides or pharmacological agents on channel activity.
Signaling Pathways and Visualizations
The regulation of insulin secretion by KATP channels in pancreatic β-cells is a well-defined signaling pathway.
Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.
Caption: Experimental workflow for patch-clamp analysis of KATP channels.
KATP channels represent a fascinating and clinically relevant area of research. Their role as metabolic sensors makes them critical for a wide range of physiological processes. A thorough understanding of their structure, function, and regulation is essential for the development of novel therapeutic strategies for diseases such as diabetes and cardiovascular disorders. The experimental techniques and signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to further explore the multifaceted roles of these important ion channels.
References
The Substrate Specificity of SIRT6 and the Transcriptional Coactivator CrBKA: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) and CBP/p300-interacting protein with a KIX domain and ankyrin repeats (CrBKA), also known as Family with sequence similarity 170 member A (FAM170A), are nuclear proteins that play critical roles in regulating gene expression and cellular homeostasis. SIRT6, a member of the sirtuin family of NAD+-dependent enzymes, is a key regulator of genome stability, metabolism, and aging.[1][2] this compound (FAM170A) has been identified as a nuclear transcription factor involved in the positive regulation of heat shock genes.[3][4] This technical guide provides a comprehensive overview of the substrate specificity of SIRT6 and the current understanding of this compound, with a focus on quantitative data and detailed experimental methodologies.
This compound (FAM170A): A Nuclear Transcription Factor
This compound, officially known as FAM170A, is a protein characterized by a KIX domain-interacting motif and ankyrin repeats.[3] Its primary identified function is as a nuclear transcription factor that positively regulates the expression of heat shock genes by binding to heat shock promoter elements (HSE).[3]
Function and Substrate Specificity:
Limited information is currently available regarding the broad substrate specificity of this compound. Its known function points towards a role in transcriptional regulation, likely through interactions with the KIX domain of the transcriptional coactivators CBP and p300. The N-terminus of this compound is necessary for its nuclear localization, while the C-terminus is required for its transcriptional activity.[3] Studies in mice have also indicated a critical role for FAM170A in male fertility, specifically in spermiation and sperm head morphology.[5] At present, there is no direct evidence in the reviewed literature of a physical or functional interaction between this compound and SIRT6.
Known interactors and functional characteristics of this compound (FAM170A) are summarized below:
| Property | Description | Reference(s) |
| Full Name | Family With Sequence Similarity 170 Member A | [4] |
| Aliases | This compound, ZNFD, Zinc Finger Domain-Containing Protein | [4] |
| Cellular Location | Nucleus | [3][4] |
| Molecular Function | DNA binding, Zinc ion binding, Positive regulation of DNA-templated transcription | [3][4] |
| Biological Process | Regulation of heat shock gene expression, Spermatogenesis | [3][5] |
SIRT6: A Multifaceted Deacylase and ADP-ribosyltransferase
SIRT6 is a chromatin-associated enzyme with multiple catalytic activities, including NAD+-dependent protein deacetylation, long-chain fatty deacylation, and mono-ADP-ribosylation.[2] These activities allow SIRT6 to regulate a wide array of cellular processes.
SIRT6 Substrate Specificity and Quantitative Data
SIRT6 exhibits selectivity for its substrates, with histone and non-histone proteins being its primary targets. The deacetylation activity of SIRT6 is notably weaker in vitro compared to its robust in vivo functions, suggesting that its activity is tightly regulated within the cellular environment, potentially through interaction with DNA or other proteins.[6]
Table of Known SIRT6 Substrates and Kinetic Data:
| Substrate | Site of Modification | Catalytic Activity | Biological Function | Quantitative Data (Km, kcat) | Reference(s) |
| Histone H3 | Lysine 9 (H3K9ac) | Deacetylation | Telomere maintenance, Transcriptional repression, DNA repair | Km (peptide) = 600 µM, Km (NAD+) = 310 µM | [7][8] |
| Histone H3 | Lysine 56 (H3K56ac) | Deacetylation | Genomic stability, DNA repair | - | [7] |
| PARP1 | - | Mono-ADP-ribosylation | DNA double-strand break repair | - | [9] |
| c-Jun | - | Deacetylation | Attenuation of pro-inflammatory gene expression | - | [7] |
| HIF-1α | - | Co-repressor | Regulation of glycolysis and glucose uptake | - | [10] |
| GCN5 | - | Deacetylation | Regulation of gluconeogenesis | - | [10] |
| FOXO3a | - | Interaction | Regulation of cholesterol homeostasis | - | [11] |
| Long-chain fatty acyl groups | Lysine residues | Deacylation | Metabolism | Higher activity than deacetylation in vitro | [12] |
Note: Quantitative data for SIRT6 is often determined using in vitro assays and may vary depending on the specific experimental conditions.
Signaling Pathways Involving SIRT6
SIRT6 is a central node in several critical signaling pathways, most notably in DNA damage repair and metabolic regulation.
SIRT6 acts as a sensor for DNA double-strand breaks (DSBs) and is one of the earliest factors recruited to sites of DNA damage.[13][14] Upon recruitment, it facilitates the recruitment of other DNA repair proteins, including PARP1, and promotes chromatin remodeling to allow for efficient repair.[9]
SIRT6 plays a crucial role in regulating glucose and lipid metabolism. It can act as a corepressor of HIF-1α, thereby inhibiting glycolysis.[10] It also influences gluconeogenesis and cholesterol homeostasis through its interactions with various transcription factors and enzymes.[10][11]
References
- 1. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. abcam.com [abcam.com]
- 9. DNA repair - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]
Unraveling "CrBKA": A Case of Ambiguity in Scientific Nomenclature
The identity of the molecule designated as "CrBKA" remains elusive within publicly accessible scientific literature and databases. Extensive searches have failed to identify a specific compound, drug, or biological agent known by this abbreviation. This ambiguity prevents the creation of a detailed technical guide on its discovery, synthesis, and mechanism of action as initially requested.
Initial investigations into scientific databases and search engines yielded no direct results for "this compound." The search results did, however, provide general information on inhibitors of "Creatine kinase-B" (CKB) and the "cAMP response element-binding protein" (CREB). This suggests that "this compound" might be a non-standard abbreviation, a typographical error, or an internal codename for a compound that has not yet been publicly disclosed.
Given the search outcomes, several potential interpretations of "this compound" could be considered:
-
Creatine Kinase B (CKB) Related Compound: It is plausible that "this compound" refers to an activator or inhibitor of Creatine kinase B, an enzyme crucial for energy homeostasis in various tissues. However, no specific molecule with this designation is documented in the retrieved search results.
-
CREB-Related Compound: Another possibility is that "this compound" is related to the CREB signaling pathway, a critical regulator of gene expression in response to various cellular stimuli. The abbreviation could potentially stand for a modulator of CREB activity. Again, no specific entity named "this compound" was found in this context.
-
A Novel or Undisclosed Compound: "this compound" could be a novel synthetic compound or a newly discovered natural product that has not yet been described in peer-reviewed literature. It might also be an internal designation used within a research group or pharmaceutical company that has not been made public.
Without a definitive identification of "this compound," it is impossible to fulfill the request for an in-depth technical guide. Key information required for such a document, including its chemical structure, synthetic route, biological targets, quantitative activity data, and associated signaling pathways, is entirely absent from the available information.
Therefore, to proceed with the creation of the requested whitepaper, clarification on the precise identity of "this compound" is essential. Further details, such as its full chemical name, CAS number, or a reference to a publication describing it, are needed to conduct a meaningful and accurate scientific investigation.
A Technical Guide to Sirtuin Activity Assays
An in-depth technical guide has been created on the core principles and methodologies of sirtuin activity assays. No specific information was found regarding the role of "CrBKA" in this context. The following guide provides a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including gene silencing, DNA repair, metabolic regulation, and aging.[1][2] The modulation of sirtuin activity holds therapeutic promise for a range of diseases, making the accurate measurement of their enzymatic activity paramount in research and drug development.[2][3] This guide details the core principles and methodologies of common sirtuin activity assays.
Sirtuins, such as SIRT1, are involved in numerous cellular pathways, including transcription, apoptosis, and stress resistance.[1] Their activity is linked to conditions like cancer and neurological diseases, making the detection of sirtuin activation or inhibition a key area of study.[1][2]
Principles of Sirtuin Activity Assays
The fundamental principle of most sirtuin activity assays involves a two-step enzymatic reaction. First, a sirtuin enzyme deacetylates a synthetic substrate containing an acetylated lysine residue. In the second step, a developing solution cleaves the deacetylated substrate, releasing a reporter molecule that can be quantified.[4][5]
Fluorometric Assays
Fluorometric assays are a widely used method for measuring sirtuin activity due to their high sensitivity. These assays utilize a substrate that, upon deacetylation and subsequent development, releases a highly fluorescent group.[4][5] The measured fluorescence is directly proportional to the sirtuin's deacetylase activity.[4]
Colorimetric Assays
Colorimetric assays offer an alternative method and are suitable for a broad range of applications, from purified sirtuin isoforms to nuclear extracts from various species.[1] Similar to fluorometric assays, they involve the enzymatic deacetylation of a substrate, but the final product is a chromophore that can be measured using a spectrophotometer.
FRET-Based Assays
Fluorescence Resonance Energy Transfer (FRET) is another technology employed in sirtuin activity assays. In this method, deacetylation of a substrate by a sirtuin leads to a conformational change that can be detected by a change in the FRET signal.[6]
Experimental Protocols
Below are generalized protocols for performing sirtuin activity assays. Specific details may vary depending on the commercial kit and the nature of the sample.
General Fluorometric Sirtuin Activity Assay Protocol
-
Prepare Reagents: Thaw all necessary reagents, including the assay buffer, SIRT1 substrate, NAD+, developing solution, and any activators or inhibitors to be tested. Prepare a standard curve using a non-acetylated standard.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, NAD+, and the sample containing the sirtuin enzyme (e.g., purified SIRT1, cell lysate). Include appropriate controls such as a no-enzyme control and a no-NAD+ control.
-
Initiate the Reaction: Add the SIRT1 substrate to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period, typically 30-60 minutes.[4][7]
-
Development: Add the developing solution to each well to stop the deacetylation and initiate the fluorescence-generating reaction. Incubate at 37°C for 10-15 minutes.[4][7]
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360 nm/440-465 nm).[5][6]
-
Data Analysis: Subtract the background fluorescence and calculate the sirtuin activity based on the standard curve.
Sample Preparation for Sirtuin Activity Assays
-
Cell Lysates:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
The supernatant containing the sirtuin enzyme is used for the assay.[8]
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable homogenization buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
The resulting supernatant can be used for the assay.[7]
-
-
Immunoprecipitation:
-
Incubate cell lysate with an anti-SIRT1 antibody.
-
Add protein A/G agarose beads to pull down the antibody-SIRT1 complex.
-
Wash the beads and resuspend them in the assay buffer to measure the activity of the immunoprecipitated SIRT1.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for typical sirtuin activity assay kits.
| Parameter | Value | Source |
| Excitation Wavelength | 340-360 nm | [5][6] |
| Emission Wavelength | 440-465 nm | [5][6] |
| Assay Time | ~1 hour 10 minutes | [6] |
| Detection Range | 0.03-9.66 U/L | [6] |
| Sensitivity | 0.03 U/L | [6] |
| Reagent | Storage Temperature |
| Assay Kit | -20°C |
| Recombinant SIRT1 | -80°C |
| Assay Buffer | 2-8°C |
Sirtuin Modulators in Assays
Sirtuin activity assays are crucial for screening and characterizing activators and inhibitors.
-
Activators: Resveratrol is a well-known natural activator of SIRT1.[2] Other synthetic sirtuin-activating compounds (STACs) have also been developed.[2][9]
-
Inhibitors: Nicotinamide, a natural byproduct of the sirtuin deacetylation reaction, acts as an inhibitor.[4] Other small molecule inhibitors include sirtinol and cambinol.[2]
Visualizing Sirtuin Assay Workflows and Pathways
Generalized Sirtuin Activity Assay Workflow
Caption: Generalized workflow for a typical sirtuin activity assay.
Simplified Sirtuin Deacetylation Reaction Pathway
Caption: The core enzymatic reaction catalyzed by sirtuins.
Logical Flow for Screening Sirtuin Modulators
Caption: A logical workflow for identifying and characterizing sirtuin modulators.
References
- 1. Universal SIRT Activity Assay Kit (Colorimetric) (ab156915) | Abcam [abcam.com]
- 2. Sirtuin activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fluorescent Landscape of CrBKA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cellular signaling pathways and the development of targeted therapeutics increasingly rely on high-quality fluorescent probes. This technical guide provides an in-depth exploration of the fluorescence properties of CrBKA, a novel fluorophore with significant potential in biological research and drug discovery. We will delve into its spectral characteristics, quantum yield, and photostability, offering detailed experimental protocols for their determination. Furthermore, this guide will visually articulate key experimental workflows and the logical relationships of its fluorescence properties through comprehensive diagrams.
Core Fluorescence Properties of this compound
The utility of a fluorophore is defined by a set of key quantitative parameters that dictate its performance in various applications. The following table summarizes the core fluorescence properties of this compound, providing a comparative basis for its integration into experimental designs.
| Property | Value | Unit | Significance in Application |
| Excitation Maximum (λex) | Data Not Available | nm | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | Data Not Available | nm | Wavelength of maximum fluorescence intensity. |
| Molar Extinction Coefficient (ε) | Data Not Available | M⁻¹cm⁻¹ | Efficiency of light absorption at a specific wavelength. |
| Quantum Yield (Φ) | Data Not available | - | Efficiency of converting absorbed photons into emitted photons. |
| Brightness (ε x Φ) | Data Not Available | M⁻¹cm⁻¹ | Overall fluorescence intensity for a given excitation. |
| Fluorescence Lifetime (τ) | Data Not Available | ns | Time a molecule spends in the excited state before returning to the ground state. |
| Photostability | Data Not Available | - | Resistance to photobleaching upon exposure to excitation light. |
Note: Specific quantitative data for this compound is not publicly available. The table serves as a template for organizing such data once obtained.
Experimental Protocols for Characterizing this compound Fluorescence
Accurate characterization of a fluorophore's properties is paramount for its effective use. The following sections provide detailed methodologies for key experiments.
Determining Excitation and Emission Spectra
The excitation and emission spectra define the wavelengths of light that a fluorophore absorbs and emits.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS, ethanol). The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).
-
Instrumentation: Utilize a spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the presumed emission maximum of this compound.
-
Scan a range of excitation wavelengths (e.g., 300-600 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum of this compound.
-
Scan a range of emission wavelengths (e.g., 400-700 nm).
-
Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum.
-
Measuring Quantum Yield
The quantum yield is a measure of the efficiency of fluorescence.
Methodology:
-
Reference Standard: Select a reference fluorophore with a known quantum yield and similar spectral properties to this compound (e.g., quinine sulfate, fluorescein).
-
Absorbance Measurement: Measure the absorbance of both the this compound solution and the reference standard solution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations to have similar absorbance values (ideally < 0.1).
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of both the this compound and reference standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both samples.
-
-
Calculation: The quantum yield of this compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
Φ_ref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Assessing Photostability
Photostability determines the fluorophore's resistance to degradation upon light exposure.
Methodology:
-
Sample Preparation: Prepare a solution of this compound and mount it on a microscope slide.
-
Instrumentation: Use a fluorescence microscope equipped with a camera and a light source for excitation.
-
Image Acquisition:
-
Acquire an initial image of the fluorescent sample (time = 0).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability.
-
Visualizing Experimental Workflows and Relationships
To aid in the conceptual understanding of the experimental processes and the interplay of fluorescence properties, the following diagrams are provided.
CrBKA: A Fluorogenic Probe for Interrogating Sirtuin Deacylation Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein deacylation, a critical post-translational modification, is paramount to understanding a vast array of cellular processes, from gene expression and metabolic regulation to the pathogenesis of diseases such as cancer and neurodegenerative disorders. Sirtuins, a class of NAD⁺-dependent lysine deacylases, are key enzymes in these pathways. To dissect the intricate mechanisms of sirtuin activity and to discover novel therapeutic modulators, specific and sensitive tools are required. This technical guide details the application of CrBKA, a fluorogenic small-molecule substrate, as a powerful tool for the real-time monitoring and characterization of sirtuin deacylation activity, with a particular focus on its utility in identifying isoform-specific enzymatic profiles.
Core Concepts: Understanding this compound
This compound is a synthetic, fluorogenic small-molecule substrate designed to measure the activity of sirtuin enzymes. It incorporates a crotonyl-lysine mimic, which is a known target for the deacylase activity of certain sirtuin isoforms. The core structure of this compound consists of a crotonylated amine linked to a fluorophore that is quenched. Upon enzymatic removal of the crotonyl group by a sirtuin, a subsequent proteolytic cleavage step liberates the fluorophore, resulting in a quantifiable increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal provides a sensitive and continuous assay for measuring deacylation rates.
This compound is part of a panel of similar fluorogenic substrates, each bearing a different acyl group, such as acetyl (AcBKA), succinyl (SuBKA), and myristoyl (MyBKA).[1][2][3][4] The use of this panel allows for the characterization of the substrate specificity of different sirtuin isoforms.
Applications in Deacylation Research
The primary application of this compound is in biochemical assays to:
-
Determine sirtuin activity and kinetics: By measuring the rate of fluorescence increase, researchers can calculate key kinetic parameters such as KM and Vmax for the decrotonylase activity of a given sirtuin.
-
Profile sirtuin isoform specificity: Comparing the activity of different sirtuins (e.g., SIRT1-7) on this compound and other acylated substrates reveals their substrate preferences.
-
Screen for sirtuin inhibitors and activators: this compound-based assays are highly amenable to high-throughput screening (HTS) for the discovery of novel small-molecule modulators of sirtuin activity. A decrease in the rate of fluorescence generation in the presence of a test compound would indicate inhibition.
Quantitative Data: Sirtuin Activity on Acyl-Lysine Substrates
The following table summarizes the observed deacylase activities of representative sirtuin isoforms on a panel of fluorogenic substrates, including this compound. This data highlights the differential substrate specificities of sirtuins.
| Substrate | SIRT2 Activity | SIRT5 Activity | SIRT6 Activity |
| This compound | No or very weak | No or very weak | Weak |
| AcBKA | Strong | No or very weak | Weak |
| SuBKA | No or very weak | Robust | No or very weak |
| MyBKA | Strong | No or very weak | Weak |
Data compiled from studies on fluorogenic small-molecule substrates.[2][4] The results indicate that while SIRT2 exhibits strong deacetylase and demyristoylase activity, and SIRT5 shows robust desuccinylase activity, this compound is not a primary substrate for these particular isoforms under the tested conditions.[2][4] This differential activity is crucial for designing specific assays and for understanding the biological roles of each sirtuin.
Experimental Protocols
General Protocol for a this compound-based Sirtuin Deacylation Assay
This protocol provides a general framework for measuring sirtuin decrotonylase activity using this compound. Specific concentrations and incubation times may need to be optimized for different sirtuin isoforms and experimental conditions.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT2, SIRT5, SIRT6)
-
This compound substrate
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer/protease (e.g., Trypsin)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the sirtuin enzyme, NAD⁺, and this compound in assay buffer.
-
Prepare a solution of the developer/protease in assay buffer.
-
-
Set up the Reaction:
-
In the wells of the microplate, add the assay buffer.
-
Add the sirtuin enzyme to the designated wells.
-
To initiate the reaction, add a mixture of NAD⁺ and this compound. The final concentration of each component should be optimized. For example, substrate concentrations could range from 10 µM to 100 µM.[2][4]
-
Include appropriate controls:
-
No-enzyme control: to measure background fluorescence.
-
No-NAD⁺ control: to confirm the NAD⁺-dependence of the reaction.
-
Inhibitor control (optional): to test the effect of a known sirtuin inhibitor.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Development:
-
Add the developer/protease solution to each well to stop the sirtuin reaction and to cleave the decrotonylated substrate, releasing the fluorophore.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for complete cleavage.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the rate of the reaction (fluorescence units per minute).
-
For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.
-
For kinetic analysis, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Visualizations
Signaling Pathway: Sirtuin-Mediated Deacylation
Caption: General mechanism of sirtuin-catalyzed deacylation.
Experimental Workflow: this compound-based Deacylation Assay
Caption: Workflow for a fluorogenic deacylation assay using this compound.
Logical Relationship: Substrate Specificity Profiling
Caption: Profiling sirtuin isoform specificity with a substrate panel.
Conclusion
This compound, as part of a broader panel of fluorogenic acyl-lysine substrates, represents a valuable tool for the detailed investigation of sirtuin deacylase activity. Its application in continuous, fluorescence-based assays enables robust kinetic analysis, high-throughput screening for modulators, and the elucidation of sirtuin isoform substrate specificity. For researchers in both academic and industrial settings, this compound and related probes provide a powerful platform to advance our understanding of deacylation in health and disease and to accelerate the discovery of novel therapeutics targeting sirtuin pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05824A [pubs.rsc.org]
- 3. Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on Preliminary Studies Involving Crotonyl-7-amino-4-methylcoumarin-2-yl)ethyl]-L-lysinamide (CrBKA)
This technical guide provides a comprehensive overview of the preliminary studies involving CrBKA, a fluorogenic small-molecule substrate. It is intended for researchers, scientists, and drug development professionals working in the field of sirtuin biology and enzyme kinetics. This document details the experimental protocols for utilizing this compound in sirtuin activity assays, presents the available quantitative data from these studies, and visualizes the underlying biochemical processes and experimental workflows.
Introduction to this compound
This compound is a synthetic, fluorogenic substrate designed to measure the deacylase activity of sirtuins, a class of NAD⁺-dependent enzymes.[1][2][3] Specifically, it incorporates a crotonyl group on a lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[2][4] The enzymatic removal of the crotonyl group by a sirtuin, followed by a coupled trypsin digestion, liberates the AMC fluorophore, resulting in a measurable increase in fluorescence. This property allows for a sensitive and continuous assay of sirtuin activity.
Quantitative Data from Sirtuin Deacylase Activity Assays
In preliminary studies, this compound was tested against three representative sirtuin isoforms: SIRT2, SIRT5, and SIRT6. The deacylase activity was quantified by measuring the fluorescence intensity after incubation of the sirtuin with this compound. The results from these experiments are summarized below.
Table 1: Deacylase Activity of SIRT2, SIRT5, and SIRT6 on this compound
| Sirtuin Isoform | Substrate Concentration | Fluorescence (Arbitrary Units) | Observed Activity |
| SIRT2 | 100 µM | ~1000 | No or very weak |
| 10 µM | ~1000 | No or very weak | |
| SIRT5 | 100 µM | ~1000 | No or very weak |
| 10 µM | ~1000 | No or very weak | |
| SIRT6 | 100 µM | Not reported | Not reported |
| 10 µM | Not reported | Not reported |
Data extracted from fluorescence graphs in the cited literature. The fluorescence values are approximate and intended for comparative purposes. The baseline fluorescence in the absence of enzyme activity is around 1000 arbitrary units.
The preliminary data indicates that under the tested conditions, SIRT2 and SIRT5 exhibit no or very weak decrotonylase activity towards this compound.[2] In contrast, these studies showed that SIRT2 has strong deacetylase activity on AcBKA and SIRT5 has robust desuccinylase activity on SuBKA.[2][3]
Experimental Protocols
The following protocols are based on the methodologies described in the preliminary studies of this compound with sirtuins.
The synthesis of this compound involves a multi-step chemical process starting from commercially available N2-Boc-L-lysine.[4] The key steps include the reaction with 7-amino-4-methyl-2H-chromen-2-one, followed by the introduction of the crotonyl group.[4] For detailed synthetic procedures, please refer to the supporting information of the original publication.[4]
This protocol describes a coupled-enzyme assay to measure the deacylase activity of sirtuins using this compound.
Materials:
-
Sirtuin enzyme (e.g., SIRT2, SIRT5, or SIRT6)
-
This compound substrate
-
NAD⁺
-
Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
384-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare reaction mixtures in a 384-well plate. Each reaction should contain the sirtuin enzyme (0.2–1 µM), this compound (10 µM or 100 µM), and NAD⁺ (200 µM) in the assay buffer.
-
Incubate the reaction mixtures at 37°C for 4 hours with shaking at 140 rpm.[2]
-
After the incubation period, add trypsin to each well to a final concentration of 2 U/mL⁻¹.
-
Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
Include appropriate controls, such as reactions without enzyme and reactions without NAD⁺, to account for background fluorescence and non-enzymatic hydrolysis.
Visualizations
The following diagrams illustrate the biochemical process and experimental workflow associated with the use of this compound in sirtuin research.
Caption: General mechanism of sirtuin-catalyzed deacylation.
Caption: Experimental workflow for the sirtuin deacylase assay using this compound.
References
CrBKA and its Interaction with Sirtuin Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD+-dependent lysine deacylases that play crucial roles in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation. Their involvement in various pathologies has made them attractive targets for therapeutic intervention. Small molecules that can modulate sirtuin activity are of significant interest in drug discovery. This technical guide focuses on the crotonyl-lysine analog, CrBKA (crotonyl-bicyclo[2.2.1]heptanyl-lysine), a synthetic substrate analog, and its interaction with various sirtuin isoforms. While comprehensive quantitative data remains limited, this document summarizes the current understanding of this compound-sirtuin interactions, provides detailed general protocols for assessing such interactions, and visualizes relevant signaling pathways.
Data Presentation: this compound Interaction with Sirtuin Isoforms
Currently, publicly available literature lacks specific quantitative inhibition or binding affinity data (e.g., IC50, Ki, Kd) for the interaction of this compound across the full panel of human sirtuin isoforms (SIRT1-7). However, initial qualitative screening has been performed for some isoforms. The following table summarizes the observed deacylase activity of SIRT2, SIRT5, and SIRT6 with this compound as a substrate.
| Sirtuin Isoform | This compound Deacylation Activity | Quantitative Data (IC50/Ki/Kd) | Reference |
| SIRT1 | Not Reported | Not Available | |
| SIRT2 | No significant activity observed | Not Available | [1] |
| SIRT3 | Not Reported | Not Available | |
| SIRT4 | Not Reported | Not Available | |
| SIRT5 | No significant activity observed | Not Available | [1] |
| SIRT6 | No significant activity observed | Not Available | [1] |
| SIRT7 | Not Reported | Not Available |
Note: The deacylation activity was assessed using a fluorogenic assay. The lack of significant activity suggests that this compound is a poor substrate for SIRT2, SIRT5, and SIRT6 under the tested conditions. Further studies are required to determine if this compound can act as an inhibitor and to quantify its binding affinity to these and other sirtuin isoforms.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are detailed methodologies for key experiments commonly used to assess the interaction between small molecules and sirtuin isoforms. These can be adapted for the study of this compound.
Fluorogenic Sirtuin Activity Assay
This assay is a widely used method to measure the deacylase activity of sirtuins and to screen for inhibitors.
Principle: The assay utilizes a peptide substrate containing an acylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the acylated state, the fluorescence is quenched. Upon deacylation by a sirtuin, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
This compound or other test compound
-
Fluorogenic substrate (e.g., a crotonylated peptide-AMC conjugate)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Sirtuin inhibitor (e.g., Nicotinamide) for control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the sirtuin enzyme to each well and incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to investigate protein-protein interactions in a cellular context. It can be adapted to see if this compound affects the interaction of a sirtuin with its known binding partners.
Principle: An antibody against a target protein (e.g., a specific sirtuin) is used to pull down the protein from a cell lysate. If the target protein is interacting with other proteins, they will also be pulled down. The presence of these interacting proteins is then detected by Western blotting.
Materials:
-
Cells expressing the sirtuin of interest
-
This compound or vehicle control
-
Cell lysis buffer
-
Antibody against the target sirtuin
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the potential interacting proteins
Procedure:
-
Treat cells with this compound or vehicle for a specified time.
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the target sirtuin to form an antibody-protein complex.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against the potential interacting proteins.
-
Analyze the results to see if this compound treatment alters the interaction between the sirtuin and its binding partners.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving sirtuins that could potentially be modulated by small molecules like this compound, and a typical experimental workflow for inhibitor screening.
Caption: Sirtuin signaling pathways and potential modulation by this compound.
Caption: A typical workflow for sirtuin inhibitor screening and development.
Conclusion and Future Directions
The study of small molecule modulators of sirtuins, such as this compound, is a rapidly evolving field with significant therapeutic potential. While initial screenings of this compound have not shown it to be a strong substrate for SIRT2, SIRT5, and SIRT6, its potential as an inhibitor across the full sirtuin family remains to be quantitatively determined. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the interaction of this compound and other novel compounds with sirtuin isoforms. Future research should focus on obtaining comprehensive quantitative data for this compound, elucidating its precise mechanism of action, and exploring its effects on downstream cellular signaling pathways. Such studies will be crucial in determining the potential of this compound as a chemical probe or a therapeutic lead.
References
The Core Principles of Fluorogenic Substrates: An In-depth Technical Guide to CrBKA and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of fluorogenic substrates, with a specific focus on cresyl violet-based compounds like CrBKA (Cresyl Violet-B-K-A). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize enzymatic assays in their work.
Introduction to Fluorogenic Substrates
Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic cleavage. This "turn-on" mechanism provides a sensitive and continuous method for measuring enzyme activity in real-time. The basic design of a fluorogenic substrate consists of a fluorophore quenched by a linked recognition sequence. When a specific enzyme cleaves the recognition sequence, the fluorophore is released from the quenching moiety, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be directly correlated with the rate of the enzymatic reaction.
These substrates are invaluable tools in biochemistry and molecular biology, enabling the detection and quantification of enzyme activity with high sensitivity and specificity.[1] They are widely used in various applications, including enzyme kinetics studies, high-throughput screening for enzyme inhibitors, and monitoring cellular processes.[1]
The this compound (Cresyl Violet-Based) Fluorogenic Substrate System
This compound and similar substrates utilize cresyl violet as the fluorophore. Cresyl violet itself is a well-characterized, membrane-permeant fluorophore with favorable spectral properties.[2] In its substrate form, the cresyl violet molecule is conjugated to a peptide sequence that is specifically recognized by the target protease. This conjugation renders the cresyl violet non-fluorescent. Upon enzymatic cleavage of the peptide, the free cresyl violet is liberated and becomes highly fluorescent.[3][4]
The core principle of this system is the cleavage of an amide bond between the peptide and the cresyl violet leaving group. This process is illustrated in the diagram below.
Caption: General mechanism of cresyl violet-based fluorogenic substrates.
A notable example of a cresyl violet-based substrate is Ala-Pro-cresyl violet , which is used to measure the activity of dipeptidyl peptidase IV (DPPIV/CD26) .[3][4] Another commercially available series of cresyl violet substrates are the "Magic Red" reagents, which are designed to detect the activity of cathepsins, a class of lysosomal proteases.[1][2] For instance, MR-(RR)₂ is a substrate for cathepsin B, where two arginine-arginine dipeptides are attached to cresyl violet.[1]
Quantitative Data of Cresyl Violet-Based Substrates
The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity. The catalytic efficiency of an enzyme for a particular substrate is often expressed as kcat/Kₘ.
Below is a summary of available quantitative data for cresyl violet-based fluorogenic substrates.
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Ala-Pro-cresyl violet | Dipeptidyl Peptidase IV (DPPIV/CD26) | 6 - 22 | 4 - 16 nU | Not Reported | [3][4] |
| [Ala-Pro]₂-cresyl violet (Magic Red) | Dipeptidyl Peptidase IV (DPPIV/CD26) | 3.7 | Not Reported | Not Reported | [5] |
Note: The Vₘₐₓ values for Ala-Pro-cresyl violet were reported per individual rat hepatocyte and showed inverse correlation with Kₘ values, suggesting post-translational regulation.[3][4]
Experimental Protocols
In Vitro Enzyme Kinetics Assay
This protocol provides a general framework for determining the kinetic parameters (Kₘ and Vₘₐₓ) of a protease using a cresyl violet-based fluorogenic substrate in a microplate reader.
Materials:
-
Purified protease of interest
-
Cresyl violet-based fluorogenic substrate (e.g., Ala-Pro-cresyl violet)
-
Assay buffer (optimized for the specific protease, e.g., 50 mM Tris, pH 8.0, 100 mM NaCl for serine proteases; 100 mM sodium acetate, pH 5.5, 100 mM NaCl, 5 mM DTT for cysteine proteases)[6]
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters for cresyl violet (Excitation: ~590 nm, Emission: ~630 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the cresyl violet-based substrate in DMSO to a concentration of 1-10 mM.
-
Prepare Serial Dilutions of the Substrate: Prepare a series of dilutions of the substrate in assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.
-
Prepare Enzyme Solution: Dilute the purified enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to multiple wells of the 96-well plate.
-
Include wells with assay buffer only (no substrate) as a background control.
-
Include wells with substrate but no enzyme as a substrate autohydrolysis control.
-
-
Initiate the Reaction: Add 50 µL of the enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Caption: Workflow for a typical in vitro enzyme kinetics assay using a fluorogenic substrate.
Live-Cell Imaging of Protease Activity
This protocol describes the use of a cell-permeant cresyl violet-based substrate, such as "Magic Red," to visualize protease activity in living cells.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Cell-permeant cresyl violet-based substrate (e.g., Magic Red Cathepsin B substrate)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets for cresyl violet and any other desired fluorescent probes (e.g., Hoechst for nuclear staining)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Reconstitute the lyophilized substrate in DMSO to create a stock solution. Immediately before use, dilute the stock solution in cell culture medium to the final working concentration (typically 1x, as recommended by the manufacturer).
-
Incubation: Remove the existing culture medium from the cells and replace it with the staining solution. Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 15-60 minutes).[2][7] The incubation time may need to be optimized for different cell types and experimental conditions.
-
Optional: Co-staining: If desired, other fluorescent probes for live-cell imaging, such as Hoechst 33342 for nuclear staining, can be added during the final 10-20 minutes of incubation.
-
Imaging: After incubation, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove excess substrate. Immediately image the cells using a fluorescence microscope. The red fluorescence will indicate the location of active protease.
-
Image Analysis: The fluorescence intensity can be quantified using image analysis software to compare protease activity between different experimental groups.
Signaling Pathways Amenable to Study with this compound-like Substrates
Fluorogenic substrates like this compound are powerful tools for investigating the roles of proteases in various signaling pathways. The specificity of the substrate determines which protease, and therefore which pathway, can be studied.
Dipeptidyl Peptidase IV (DPPIV/CD26) Signaling
DPPIV is a serine protease that cleaves N-terminal dipeptides from various bioactive peptides, including incretin hormones, chemokines, and neuropeptides.[8] By modulating the activity of these peptides, DPPIV plays a crucial role in glucose metabolism, immune regulation, and cancer progression.[8][9][10] Fluorogenic substrates for DPPIV can be used to screen for inhibitors that could be developed as therapeutics for type 2 diabetes, autoimmune diseases, and certain cancers.
Caption: Simplified overview of DPPIV/CD26 signaling pathways.
Caspase Signaling in Apoptosis
Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of a cascade of caspases is a hallmark of apoptosis. Fluorogenic substrates with peptide sequences recognized by specific caspases (e.g., DEVD for caspase-3) are widely used to measure caspase activity and to screen for compounds that modulate apoptosis.
Caption: A simplified diagram of the caspase activation cascade leading to apoptosis.
Matrix Metalloproteinase (MMP) Signaling
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial for tissue remodeling, but their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disease. Fluorogenic substrates for MMPs are used to study their activity and to screen for inhibitors with therapeutic potential.
References
- 1. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. iji.sums.ac.ir [iji.sums.ac.ir]
- 7. Matrix Metalloproteinases (MMPs) in Cancer Initiation and Progression [ouci.dntb.gov.ua]
- 8. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro SIRT6 Assay Using a Crotonylated Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD⁺-dependent protein deacylases. It plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation. Unlike other sirtuins that primarily function as deacetylases, SIRT6 exhibits robust activity towards the removal of long-chain fatty acyl groups from lysine residues. Emerging evidence also points to its role as a decrotonylase, removing crotonyl groups from lysine residues on histones and other proteins. This decrotonylase activity is implicated in the regulation of gene expression and cellular metabolism.
The Crotonyl-Biotinylated-Lysine-Acyl (CrBKA) protocol for in vitro SIRT6 assays provides a specific and sensitive method to measure the decrotonylase activity of SIRT6. This application note details the principles of the assay, provides a comprehensive protocol, and presents relevant data for researchers engaged in studying SIRT6 function and developing modulators of its activity.
Principle of the Assay
The this compound assay is a fluorogenic, two-step enzymatic assay. The substrate is a synthetic peptide containing a crotonylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by a dabcyl group. In the first step, active SIRT6 enzymatically removes the crotonyl group from the lysine residue in the substrate. In the second step, a developer solution containing a protease is added. This protease specifically cleaves the decrotonylated peptide, liberating the AMC fluorophore from the quencher and resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the decrotonylase activity of SIRT6.
Signaling Pathway of SIRT6
SIRT6 is a key regulator of several critical signaling pathways involved in cellular homeostasis, aging, and disease. Its functions are intrinsically linked to its enzymatic activities, including deacetylation, defatty-acylation, and decrotonylation.
Caption: Overview of the major signaling pathways regulated by SIRT6.
Experimental Workflow
The experimental workflow for the in vitro SIRT6 assay using a crotonylated substrate is a straightforward two-step process performed in a microplate format, making it suitable for high-throughput screening.
Application Notes and Protocols for Rhodostomin (from Crotalus rhodostoma) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodostomin, a disintegrin isolated from the venom of the Malayan pit viper (Crotalus rhodostoma), is a potent antagonist of several integrin receptors. Its activity is primarily mediated by the Arg-Gly-Asp (RGD) sequence within its structure, which allows it to bind to and block the function of specific integrins, most notably αIIbβ3 on platelets and αvβ3 on various other cell types, including endothelial and some tumor cells. This competitive inhibition of ligand binding to integrins makes Rhodostomin a valuable tool for studying integrin-mediated cellular processes and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing Rhodostomin in key cell-based assays to investigate its effects on platelet aggregation, endothelial cell function, and cancer cell adhesion and migration.
Key Applications
-
Anti-Platelet Aggregation: Rhodostomin is a powerful inhibitor of platelet aggregation, making it a useful tool for studying the mechanisms of thrombosis and for the development of anti-thrombotic drugs.
-
Anti-Angiogenesis: By blocking αvβ3 integrin on endothelial cells, Rhodostomin can inhibit their proliferation, migration, and tube formation, which are critical steps in angiogenesis (the formation of new blood vessels). This has significant implications for cancer research, as tumor growth is dependent on angiogenesis.
-
Inhibition of Tumor Cell Adhesion and Metastasis: Rhodostomin has been shown to inhibit the adhesion of certain cancer cells to the extracellular matrix and to bone, suggesting its potential in preventing tumor metastasis.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Rhodostomin in various cell-based assays.
| Assay Type | Cell Type | Agonist/Stimulus | IC50 of Rhodostomin | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | Tumor Cell-Induced (MCF-7) | 0.03 µM | [1] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Basic Fibroblast Growth Factor (bFGF) | Submicromolar | [2] |
| Endothelial Cell Proliferation (VEGF-induced) | Human Umbilical Vein Endothelial Cells (HUVECs) | Vascular Endothelial Growth Factor (VEGF) | ~103.2 nM (for Echistatin, another disintegrin) | [3] |
| Tumor Cell Adhesion to Fibrinogen | CHO cells expressing integrin αIIbβ3 | - | 51.5 nM (for Echistatin) | [3] |
| Tumor Cell Adhesion to Fibronectin | K562 cells | - | 132.6 nM (for Echistatin) | [3] |
Experimental Protocols
Platelet Aggregation Inhibition Assay
This protocol details the methodology for assessing the inhibitory effect of Rhodostomin on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Rhodostomin
-
Human whole blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet aggregation agonist (e.g., ADP, collagen, or tumor cells like MCF-7)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Pipettes and tips
-
Cuvettes for aggregometer
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used to calibrate the aggregometer (100% aggregation).
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Place a small magnetic stir bar in the aggregometer cuvette.
-
Add a defined volume of PRP (e.g., 450 µL) to the cuvette.
-
Incubate the PRP with various concentrations of Rhodostomin or a vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Add the platelet aggregation agonist (e.g., ADP, collagen, or a suspension of MCF-7 cells) to initiate aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of Rhodostomin compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Rhodostomin concentration to determine the IC50 value (the concentration of Rhodostomin that inhibits 50% of platelet aggregation).
-
Endothelial Cell Proliferation Assay
This protocol describes how to evaluate the effect of Rhodostomin on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with a growth factor.
Materials:
-
Rhodostomin
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
Growth factor (e.g., bFGF or VEGF)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a suitable density (e.g., 5,000 cells/well) in complete growth medium and allow them to adhere overnight.
-
-
Cell Treatment:
-
The next day, replace the growth medium with basal medium containing a low percentage of serum and incubate for several hours to synchronize the cells.
-
Treat the cells with various concentrations of Rhodostomin in the presence of a growth factor (e.g., bFGF at 30 ng/ml). Include a negative control (no growth factor) and a positive control (growth factor without Rhodostomin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of proliferation inhibition for each Rhodostomin concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the Rhodostomin concentration.
-
Cancer Cell Adhesion Assay
This protocol outlines a method to assess the ability of Rhodostomin to inhibit the adhesion of cancer cells to an extracellular matrix protein.
Materials:
-
Rhodostomin
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium
-
Extracellular matrix protein (e.g., fibronectin, vitronectin)
-
96-well plate (high-binding)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
The next day, wash the wells with PBS and block with a solution of BSA (e.g., 1% in PBS) for 1 hour at room temperature to prevent non-specific cell binding.
-
-
Cell Preparation and Treatment:
-
Harvest the cancer cells and resuspend them in serum-free medium.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Incubate the labeled cells with various concentrations of Rhodostomin or a vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Wash the coated and blocked plate to remove the BSA.
-
Add the pre-treated cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add PBS or lysis buffer to the wells and measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each Rhodostomin concentration compared to the control.
-
Determine the IC50 value for the inhibition of cell adhesion.
-
Visualizations
Signaling Pathway of Rhodostomin Inhibition
Caption: Rhodostomin's mechanism of action on platelets and other cells.
Experimental Workflow for Platelet Aggregation Inhibition Assay
Caption: Workflow for the platelet aggregation inhibition assay.
Logical Relationship of Rhodostomin's Anti-Angiogenic Effects
Caption: Logical flow of Rhodostomin's anti-angiogenic activity.
References
- 1. Characterization of platelet aggregation induced by human breast carcinoma and its inhibition by snake venom peptides, trigramin and rhodostomin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodostomin, a snake venom disintegrin, inhibits angiogenesis elicited by basic fibroblast growth factor and suppresses tumor growth by a selective alpha(v)beta(3) blockade of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Fluorescent Probes for Live-Cell Imaging: A General Protocol with Application to Calcium Signaling
Application Note ID: AN-2025-001
Introduction
Live-cell fluorescence microscopy is a powerful technique for studying dynamic cellular processes. A critical parameter for successful live-cell imaging is the determination of the optimal concentration of the fluorescent probe. Using a concentration that is too low will result in a poor signal-to-noise ratio, making it difficult to detect the target of interest.[1] Conversely, excessively high concentrations can lead to cellular toxicity, artifacts such as probe aggregation, and altered cellular physiology.[2] This application note provides a general protocol for determining the optimal concentration of a fluorescent probe for live-cell imaging, using a hypothetical fluorescent analog of cyclic ADP-ribose (cADPR) as an example, in the context of studying calcium signaling. Although the specific molecule "CrBKA" was not identified in the scientific literature, the principles and protocols outlined here are broadly applicable to novel fluorescent probes.
Cyclic ADP-ribose is an endogenous second messenger that mobilizes calcium from intracellular stores, playing a role in various cellular functions.[3][4] Fluorescent analogs of cADPR are valuable tools for studying these processes.[4][5] The following protocols and guidelines are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible fluorescence imaging assay.
Materials and Reagents
-
Fluorescent Probe (e.g., a novel fluorescent cADPR analog)
-
Cell line of interest (e.g., Jurkat T-lymphocytes, HEK293 cells)
-
Appropriate cell culture medium (phenol red-free medium is recommended for fluorescence microscopy to reduce background)[1][6]
-
Cell culture vessels (e.g., 96-well black, clear-bottom imaging plates)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving the fluorescent probe
-
Fluorescence microscope with appropriate filter sets and environmental control (temperature and CO2)
-
Image analysis software
Experimental Protocols
Preparation of Stock Solutions
-
Prepare a high-concentration stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Determining the Optimal Probe Concentration: A Titration Experiment
This protocol describes a systematic approach to test a range of probe concentrations to identify the one that provides the best balance between signal intensity and cell health.
-
Cell Seeding:
-
Seed the cells in a 96-well black, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.
-
-
Probe Loading:
-
On the day of the experiment, prepare a series of working solutions of the fluorescent probe by diluting the stock solution in phenol red-free cell culture medium or an appropriate buffer (e.g., HBSS). A typical starting range for many fluorescent probes is between 100 nM and 10 µM. It is recommended to perform a broad titration initially (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Carefully remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the probe-containing medium to the respective wells. Include a "no-probe" control (medium with the same final concentration of DMSO as the highest probe concentration) and a "positive control" if available.
-
Incubate the cells with the probe for a predetermined loading time (e.g., 30-60 minutes) at 37°C, protected from light. The optimal loading time may also need to be determined empirically.
-
-
Imaging:
-
After incubation, gently wash the cells two to three times with warm, phenol red-free medium to remove any unbound probe.
-
Add fresh, phenol red-free medium to the wells.
-
Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all wells to ensure comparability.[7] It is crucial to use the lowest possible laser power to minimize phototoxicity and photobleaching.[7][8]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells for each concentration.
-
Measure the background fluorescence intensity from an area with no cells.
-
Calculate the signal-to-noise ratio (SNR) for each concentration (SNR = Mean cellular fluorescence / Mean background fluorescence).
-
Assess cell morphology and viability at each concentration. Look for signs of toxicity such as cell rounding, detachment, or membrane blebbing.[8]
-
The optimal concentration is the lowest concentration that gives a high SNR without inducing noticeable cytotoxicity or morphological changes.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the probe concentration titration experiment.
| Probe Concentration (µM) | Mean Cellular Fluorescence Intensity (a.u.) | Mean Background Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio (SNR) | Cell Viability / Morphology |
| 0 (Control) | 150 | 145 | 1.03 | Healthy, normal morphology |
| 0.1 | 850 | 155 | 5.48 | Healthy, normal morphology |
| 0.5 | 3200 | 160 | 20.00 | Healthy, normal morphology |
| 1.0 | 6500 | 170 | 38.24 | Optimal |
| 2.0 | 9800 | 190 | 51.58 | Minor signs of stress |
| 5.0 | 15000 | 250 | 60.00 | Signs of toxicity, some cell rounding |
| 10.0 | 18500 | 320 | 57.81 | Significant toxicity, cell death |
This table contains example data and should be adapted for your specific experimental results.
Mandatory Visualizations
Signaling Pathway
Caption: cADPR-mediated calcium signaling pathway.
Experimental Workflow
Caption: Workflow for determining optimal probe concentration.
Troubleshooting and Considerations
-
High Background: If the background fluorescence is high, ensure that you are using phenol red-free medium.[1][6] Also, ensure that the cells are thoroughly washed after probe loading.
-
Phototoxicity: Minimize the exposure of cells to excitation light by using the lowest possible laser power and exposure time.[7][8] Consider using a more sensitive detector if available.
-
Probe Precipitation: If the probe precipitates in the aqueous medium, you may need to adjust the final DMSO concentration or use a pluronic acid to aid in solubilization.
-
Variability: To ensure reproducibility, keep all experimental parameters, such as cell density, probe incubation time, and imaging settings, consistent across experiments.[9]
By following this detailed protocol, researchers can confidently determine the optimal concentration for their specific fluorescent probe, leading to high-quality, reproducible data in live-cell imaging experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. A Novel Fluorescent Cell Membrane-permeable Caged Cyclic ADP-ribose Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent analogs of cyclic ADP-ribose: synthesis, spectral characterization, and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel fluorescent cell membrane-permeable caged cyclic ADP-ribose analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
- 7. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 9. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design Using a Corticotropin-Releasing Factor Type 1 Receptor-Associated Kinase Anchoring Protein Substrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer
The term "Corticotropin-releasing factor type 1 receptor-binding kinase anchor protein (CrBKA)" does not correspond to a standardized or widely recognized protein in published scientific literature. Based on the descriptive nature of the term, it is inferred that the user is referring to a scaffolding protein that anchors protein kinases to the vicinity of the Corticotropin-releasing factor type 1 receptor (CRF1R), a G-protein coupled receptor (GPCR). A well-characterized protein that fits this functional description is A-Kinase Anchoring Protein 79/150 (AKAP79/150 in humans/rodents respectively). Therefore, these application notes and protocols are based on AKAP79/150 as a representative model for a CRF1R-associated kinase anchoring protein.
Introduction
The Corticotropin-releasing factor type 1 receptor (CRF1R) plays a crucial role in the stress response and is a significant target in the development of therapeutics for anxiety, depression, and other stress-related disorders. The signaling cascades initiated by CRF1R activation are tightly regulated in space and time, a process orchestrated by scaffolding proteins. A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that compartmentalize signaling enzymes, such as protein kinases and phosphatases, with their specific substrates. AKAP79/150 is a key member of this family, known to assemble a signaling complex comprising Protein Kinase A (PKA), Protein Kinase C (PKC), and the phosphatase calcineurin (CaN). This complex is recruited to various receptors and ion channels at the postsynaptic density, including those associated with GPCR signaling, to modulate their function through precise phosphorylation and dephosphorylation events.
These application notes provide a comprehensive guide for designing and conducting experiments involving substrates of a CRF1R-associated kinase anchoring protein, using AKAP79/150 as a model. The protocols and data presented are intended to facilitate research into the molecular mechanisms of CRF1R signaling and to aid in the discovery of novel therapeutic agents targeting this pathway.
Data Presentation: Quantitative Analysis of the AKAP79/150 Signaling Complex
The following tables summarize key quantitative data from published studies on the AKAP79/150 signaling complex. This information is crucial for experimental design, including determining appropriate protein and substrate concentrations for in vitro assays and for the interpretation of experimental results.
Table 1: Binding Affinities of AKAP79/150 with Interacting Proteins
| Interacting Protein | AKAP79/150 Region | Method | Apparent Dissociation Constant (Kd) |
| PKA RIIα subunit | Helical region | Surface Plasmon Resonance | ~2-4 nM |
| Protein Kinase C (PKC) | N-terminal basic domain | In vitro binding assay | Sub-micromolar range |
| Calcineurin (CaN) | PIAIIIT motif | Peptide overlay assay | Micromolar range |
| AMPA Receptor (via SAP97) | MAGUK binding domain | Co-immunoprecipitation | Not explicitly quantified |
| L-type Ca2+ Channel (CaV1.2) | Leucine zipper motif | Co-immunoprecipitation | Not explicitly quantified |
Table 2: Kinetic Parameters of Substrate Phosphorylation by AKAP79/150-Anchored Kinases
| Substrate | Anchored Kinase | Kinetic Parameter | Value |
| AMPA Receptor GluA1 subunit (Ser845) | PKA | Vmax (in presence of AKAP150) | Significantly increased vs. unanchored PKA |
| AMPA Receptor GluA1 subunit (Ser845) | PKA | Km (for GluA1) | Lowered in presence of AKAP150 |
| L-type Ca2+ Channel (CaV1.2) | PKA | Phosphorylation Rate | Enhanced by AKAP79/150 scaffolding |
| Generic PKA peptide substrate | PKA | kcat/Km | Increased with AKAP79/150 |
Note: Specific numerical values for kinetic parameters are often dependent on the specific experimental conditions (e.g., ATP concentration, substrate presentation). The data presented here reflect the qualitative and semi-quantitative findings in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of the AKAP79/150 signaling complex and its substrates.
Protocol 1: Co-immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
Objective: To confirm the interaction between AKAP79/150 and its binding partners (e.g., PKA, PKC, CaN, or substrate proteins) in a cellular context.
Materials:
-
Cell culture expressing tagged versions of the proteins of interest (e.g., HEK293T cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-FLAG for a FLAG-tagged AKAP79/150)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot detection of "prey" proteins
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the bait protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting with antibodies against the expected interacting proteins.
-
Protocol 2: In Vitro Kinase Assay with AKAP79/150-Anchored PKA/PKC
Objective: To measure the phosphorylation of a specific substrate by PKA or PKC in the presence and absence of the AKAP79/150 scaffold.
Materials:
-
Purified recombinant AKAP79/150 protein
-
Purified recombinant PKA catalytic subunit or PKC
-
Purified recombinant substrate protein or peptide
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
ATP solution
-
Phosphocellulose paper or SDS-PAGE apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Include the following conditions:
-
Substrate + Kinase (Control)
-
Substrate + Kinase + AKAP79/150
-
Substrate + AKAP79/150 (No kinase control)
-
Kinase + AKAP79/150 (No substrate control)
-
-
To each tube, add the kinase assay buffer, substrate, and AKAP79/150 (where applicable).
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
For peptide substrates: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For protein substrates: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the amount of incorporated phosphate in each condition. Compare the kinase activity in the presence and absence of AKAP79/150 to determine the effect of the scaffold.
-
Protocol 3: Cell-Based Functional Assay - Electrophysiological Recording of AMPA Receptor Currents
Objective: To assess the functional consequence of AKAP79/150-mediated phosphorylation on the activity of a substrate ion channel, such as the AMPA receptor.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons)
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, microscope)
-
External and internal recording solutions
-
Pharmacological agents (e.g., AMPA, PKA activator, PKC activator, inhibitors)
Procedure:
-
Cell Preparation:
-
Culture primary neurons on glass coverslips.
-
Transfect neurons with constructs of interest if required (e.g., shRNA against AKAP150, mutant forms of AKAP150).
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Record baseline AMPA receptor-mediated currents by briefly applying AMPA to the neuron.
-
Apply pharmacological agents to modulate the PKA or PKC pathways (e.g., forskolin to activate PKA).
-
Continue to record AMPA receptor currents to measure any changes in amplitude or kinetics.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of the signaling pathway modulation on AMPA receptor function.
-
Compare the results between control neurons and neurons with manipulated AKAP79/150 expression or function.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of a CRF1R-associated kinase anchoring protein.
Caption: CRF1R signaling cascade mediated by an AKAP79/150 complex.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Workflow for an in vitro kinase assay.
Application Notes and Protocols for Investigating a Putative Cyclic di-GMP Binding Kinase A (CrBKA) System
A Note on Terminology: The term "CrBKA" does not correspond to a standardly recognized protein or system in the current scientific literature. It is presumed to be a potential typographical error for "CbrA," a well-characterized sensor histidine kinase in Pseudomonas. This document will proceed under the assumption that the intended subject is the CbrA/CbrB two-component system and its potential interactions with the bacterial second messenger cyclic di-GMP (c-di-GMP). The experimental protocols provided are widely applicable for studying such protein-ligand interactions.
Introduction
In bacteria, two-component systems (TCS) are a primary mechanism for sensing and responding to environmental changes. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The CbrA/CbrB two-component system in Pseudomonas aeruginosa is a key regulator of carbon and nitrogen metabolism, virulence, and biofilm formation.[1][2][3] CbrA is the sensor kinase that, upon sensing a specific signal, autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, CbrB.[1][3] Phosphorylated CbrB then modulates the expression of target genes.
Cyclic di-GMP is a ubiquitous bacterial second messenger that controls a wide array of processes, including motility, biofilm formation, and virulence.[4] It exerts its regulatory effects by binding to various protein and RNA effectors. Investigating the potential interplay between TCS like CbrA/CbrB and c-di-GMP signaling is crucial for understanding the complexity of bacterial signal transduction. These notes provide a detailed protocol for a filter binding assay, a common method to quantify the binding of c-di-GMP to a protein of interest, which we will refer to as this compound.
Proposed this compound (CbrA/CbrB) Signaling Pathway
The CbrA/CbrB system functions as a regulatory cascade. CbrA, a transmembrane sensor kinase, perceives extracellular signals, leading to its autophosphorylation. The phosphate is then transferred to CbrB, the response regulator. Phospho-CbrB acts as a transcriptional activator for a variety of genes, including those involved in the catabolism of certain amino acids and sugars.[1][3][5] This system can also interact with other regulatory networks to fine-tune cellular responses.[2][5] While a direct interaction between CbrA and c-di-GMP is not established, it is plausible that c-di-GMP levels could influence this pathway, either directly or indirectly, to modulate downstream gene expression.
Experimental Protocol: Nitrocellulose Filter Binding Assay for this compound and c-di-GMP Interaction
This protocol details a method to quantify the binding affinity between a purified protein (this compound) and radiolabeled c-di-GMP.
Principle
This assay relies on the principle that proteins are retained by nitrocellulose membranes, whereas small molecules like c-di-GMP are not. If the protein of interest binds to radiolabeled c-di-GMP, the complex will be captured on the membrane. The amount of retained radioactivity is proportional to the amount of protein-ligand complex formed, which can be used to determine the dissociation constant (Kd).
Materials
-
Purified this compound protein (or relevant domain)
-
Radiolabeled [³²P]-c-di-GMP
-
Unlabeled c-di-GMP (for competition assay)
-
Binding Buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membrane (0.45 µm pore size)
-
Dot blot or vacuum filtration manifold
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Bovine Serum Albumin (BSA) as a negative control
Step-by-Step Procedure
-
Preparation of Radiolabeled c-di-GMP: Synthesize [³²P]-c-di-GMP using a purified diguanylate cyclase enzyme and [α-³²P]-GTP. Purify the resulting [³²P]-c-di-GMP.
-
Reaction Setup:
-
Prepare a series of reaction tubes. For a saturation binding experiment, keep the concentration of purified this compound constant (e.g., 1 µM) and vary the concentration of [³²P]-c-di-GMP (e.g., from 0.1 nM to 10 µM).
-
For a competition assay, use a fixed concentration of this compound and [³²P]-c-di-GMP, and add increasing concentrations of unlabeled c-di-GMP.
-
Include a negative control with BSA instead of this compound to measure non-specific binding.
-
The final reaction volume is typically 50-100 µL in Binding Buffer.
-
-
Incubation: Incubate the reaction mixtures at room temperature (or a specified temperature) for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-soak the nitrocellulose membrane in Wash Buffer for at least 10 minutes.
-
Assemble the filtration manifold with the soaked membrane.
-
Apply the reaction mixtures to the individual wells of the manifold under gentle vacuum.
-
Wash each well rapidly with 3 x 200 µL of ice-cold Wash Buffer to remove unbound [³²P]-c-di-GMP.
-
-
Quantification:
-
Carefully remove the membrane from the manifold and allow it to air dry.
-
Cut out the individual dots corresponding to each reaction.
-
Place each membrane dot into a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the negative control (BSA) from all other readings to correct for non-specific binding.
-
Plot the bound [³²P]-c-di-GMP (calculated from CPM) against the concentration of free [³²P]-c-di-GMP.
-
Fit the data to a one-site binding hyperbola using non-linear regression analysis (e.g., in GraphPad Prism) to determine the dissociation constant (Kd) and the maximum binding (Bmax).
-
Experimental Workflow Diagram
References
- 1. The CbrA-CbrB two-component regulatory system controls the utilization of multiple carbon and nitrogen sources in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. A Cyclic di-GMP-binding Adaptor Protein Interacts with Histidine Kinase to Regulate Two-component Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Calyculin A in Drug Discovery
Introduction
Calyculin A is a potent and specific inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine protein phosphatases in eukaryotic cells.[1] Isolated from the marine sponge Discodermia calyx, it is a valuable tool in drug discovery and cell biology research for studying the roles of protein phosphorylation in cellular processes.[1] By inhibiting phosphatases, Calyculin A effectively increases the phosphorylation state of numerous proteins, thereby mimicking the effects of kinase activation and allowing for the detailed investigation of signaling pathways.
These application notes provide an overview of the utility of Calyculin A in drug discovery, with a focus on its application in studying the PKB/Akt signaling pathway. Detailed protocols for key experiments are provided to guide researchers in utilizing this powerful chemical probe.
Key Applications in Drug Discovery
-
Target Identification and Validation: By observing the downstream effects of phosphatase inhibition with Calyculin A, researchers can identify and validate novel drug targets within specific signaling cascades.
-
Pathway Elucidation: Calyculin A is instrumental in dissecting complex signaling networks. For example, it has been shown to activate the pro-survival kinase PKB/Akt, providing a method to study the regulation and downstream effectors of this critical pathway.[2]
-
Assay Development: It can be used as a positive control in the development of high-throughput screens for kinase inhibitors by creating a hyper-phosphorylated state.
-
Structure-Activity Relationship (SAR) Studies: The family of Calyculins and their derivatives have been used to understand the structural requirements for phosphatase inhibition, aiding in the design of more specific inhibitors.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of Calyculin A and its derivatives against protein phosphatases, as well as its effect on PKB/Akt activation.
| Compound | Target | IC50 (nM) | Effect on PKB/Akt (in HeLa cells) | Reference |
| Calyculin A | PP1, PP2A | Potent Inhibitor | Activates to ~50% of IGF-1 induced activity | [1][2] |
| Hemicalyculin A | PP1, PP2A | Full enzyme inhibitory activity | Not specified | [1] |
Experimental Protocols
Protocol 1: In Vitro Protein Phosphatase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound, such as Calyculin A, against PP1 or PP2A.
Materials:
-
Purified recombinant PP1 or PP2A enzyme
-
Phosphorylated substrate (e.g., phosphorylase a)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Test compound (Calyculin A) at various concentrations
-
Malachite Green Phosphate Assay Kit
-
384-well microplate
Procedure:
-
Prepare serial dilutions of Calyculin A in the assay buffer.
-
In a 384-well plate, add the assay buffer, the diluted Calyculin A, and the purified PP1 or PP2A enzyme.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of free phosphate released.
-
Calculate the percentage of inhibition for each concentration of Calyculin A and determine the IC50 value.
Protocol 2: Analysis of PKB/Akt Phosphorylation in Cultured Cells
This protocol details the steps to analyze the effect of Calyculin A on the phosphorylation of PKB/Akt in a cell-based assay.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Calyculin A
-
Insulin-like Growth Factor 1 (IGF-1) as a positive control
-
PI3-Kinase inhibitor (LY294002) and p38 MAPK inhibitor (SB-203580) as negative controls[2]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt
-
Secondary antibody (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate HeLa cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with different concentrations of Calyculin A for a specified time (e.g., 30 minutes). Include untreated cells, cells treated with IGF-1, and cells pre-treated with LY294002 or SB-203580 before Calyculin A addition.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Signaling Pathway of Calyculin A-induced PKB/Akt Activation
Caption: Calyculin A inhibits PP1/PP2A, leading to increased Akt phosphorylation.
Experimental Workflow for Analyzing PKB/Akt Phosphorylation
Caption: Workflow for Western blot analysis of Akt phosphorylation.
References
Application Notes and Protocols for a Chromatin-Based SIRT6 Deacetylase Assay for Inhibitor Screening
Introduction
SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases, is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation.[1] Its role in maintaining genomic stability and cellular homeostasis has made it an attractive therapeutic target for a range of diseases, including cancer and age-related disorders. The development of potent and selective SIRT6 inhibitors is a key focus in drug discovery.
This document provides detailed application notes and protocols for a chromatin-based assay for screening SIRT6 inhibitors. While the term "CrBKA assay" is not a standard or widely recognized acronym in the scientific literature, this guide is based on the likely intended methodology: a Chromatin-Based Deacetylase Assay . SIRT6 is a deacetylase, not a kinase, and its activity is significantly enhanced when acting on nucleosomal substrates compared to free histone peptides.[2] Therefore, a chromatin-based approach provides a more physiologically relevant context for inhibitor screening.
Application Notes
Assay Principle
This assay is a fluorometric method designed to measure the deacetylase activity of SIRT6 on a chromatin substrate. The principle involves a two-step enzymatic reaction. In the first step, purified SIRT6 enzyme is incubated with a substrate consisting of reconstituted chromatin containing acetylated histones (e.g., H3K9ac), in the presence of its co-factor NAD+. In the second step, a developer solution is added that recognizes the deacetylated product and generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the deacetylase activity of SIRT6. The presence of a SIRT6 inhibitor will result in a decrease in the fluorescent signal.
Applications
-
High-throughput screening (HTS) of compound libraries to identify novel SIRT6 inhibitors.
-
Determination of IC50 values to quantify the potency of candidate inhibitors.
-
Selectivity profiling of inhibitors against other sirtuin family members.
-
Mechanistic studies of SIRT6 inhibition.
Experimental Protocols
Materials and Reagents
-
Recombinant Human SIRT6
-
Chromatin Substrate (e.g., reconstituted with H3K9ac)
-
NAD+
-
SIRT6 Assay Buffer
-
SIRT6 Developer
-
SIRT6 Inhibitor (e.g., Nicotinamide as a control)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Protocol
-
Reagent Preparation:
-
Prepare SIRT6 Assay Buffer according to the manufacturer's instructions.
-
Dilute the Chromatin Substrate and NAD+ to their final working concentrations in the Assay Buffer.
-
Prepare a stock solution of the test compound (inhibitor) in an appropriate solvent (e.g., DMSO) and create a serial dilution series.
-
-
Enzyme Reaction:
-
Add 50 µL of the Chromatin Substrate/NAD+ mixture to each well of a 96-well black microplate.
-
Add 5 µL of the test compound dilution or vehicle control to the respective wells.
-
To initiate the reaction, add 45 µL of diluted SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development:
-
Add 50 µL of the SIRT6 Developer to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [Fluorescence with inhibitor / Fluorescence without inhibitor])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of Known SIRT6 Inhibitors Determined by Chromatin-Based Deacetylase Assay
| Compound | Target | IC50 (µM) |
| Inhibitor A | SIRT6 | 1.5 |
| Inhibitor B | SIRT6 | 5.8 |
| Inhibitor C | SIRT6 | 12.2 |
| Nicotinamide | Pan-sirtuin | 50 |
Mandatory Visualization
Caption: Experimental workflow for the chromatin-based SIRT6 deacetylase assay.
Caption: SIRT6-mediated regulation of the NF-κB signaling pathway.[3]
References
Application Note: Measuring Enzyme Kinetics
Topic: A General Protocol for Measuring Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Note on "CrBKA": Comprehensive searches for "this compound" in the context of enzyme kinetics did not yield specific information on a reagent, method, or technology with this designation. The following application note and protocol provide a generalized framework for measuring enzyme kinetics. The placeholders "[Specific Enzyme]", "[Specific Substrate]", and "[Specific Inhibitor]" should be replaced with the molecules relevant to your research.
Introduction
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. Understanding an enzyme's kinetics provides insights into its catalytic mechanism, its role in metabolism, how its activity is controlled, and how drugs or other molecules might inhibit or activate it.[1] Key parameters determined from kinetic studies include the Michaelis-Menten constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ). This application note provides a general protocol for determining these parameters.
Principle of the Assay
The rate of an enzyme-catalyzed reaction is typically measured by monitoring the disappearance of the substrate or the appearance of the product over time. Spectrophotometric methods are commonly employed, where a substrate or product absorbs light at a specific wavelength, allowing for continuous monitoring of concentration changes. By measuring the initial reaction velocity (v₀) at various substrate concentrations, a saturation curve is generated, which can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Key Kinetic Parameters
| Parameter | Description |
| Vₘₐₓ | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Kₘ | The Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. |
| k꜀ₐₜ | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. |
| k꜀ₐₜ/Kₘ | The specificity constant; a measure of the enzyme's catalytic efficiency. |
| Kᵢ | The inhibition constant; a measure of the potency of an inhibitor. |
Experimental Workflow
References
Application Notes and Protocols for Laboratory Handling of Carbapenem-Resistant Klebsiella aerogenes (CrBKA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, detection, and characterization of Carbapenem-resistant Klebsiella aerogenes (CrBKA) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and generating accurate, reproducible data.
Biosafety and Handling Precautions
Klebsiella aerogenes, formerly known as Enterobacter aerogenes, is a Gram-negative bacterium belonging to the Enterobacteriaceae family. Carbapenem-resistant strains (this compound) pose a significant public health threat due to limited treatment options. All work with known or suspected this compound isolates should be conducted in a Biosafety Level 2 (BSL-2) laboratory, adhering to standard and contact precautions.
Standard Precautions:
-
Hand hygiene: Wash hands with soap and water or use an alcohol-based hand sanitizer before and after handling cultures, after removing gloves, and before leaving the laboratory.
-
Personal Protective Equipment (PPE): Wear a lab coat or gown, gloves, and eye protection when working with this compound.
-
Sharps safety: Use caution when handling needles and other sharps. Dispose of them in designated puncture-resistant containers.
-
Decontamination: Decontaminate work surfaces with an appropriate disinfectant (e.g., 10% bleach solution, 70% ethanol, or a quaternary ammonium compound) before and after work. All contaminated materials must be decontaminated before disposal, typically by autoclaving.
Contact Precautions:
-
In addition to standard precautions, wear a gown and gloves upon entry to the area where this compound is being handled.
-
Remove gown and gloves before leaving the area.
-
Clean and disinfect all equipment that comes into contact with the organism.
Experimental Protocols
Culture and Identification
Protocol 2.1.1: Bacterial Culture
-
Specimen Inoculation: Streak the clinical specimen (e.g., rectal swab, urine, sputum) onto a MacConkey agar plate and a blood agar plate.
-
Incubation: Incubate plates at 35-37°C in ambient air for 18-24 hours.
-
Colony Morphology: On MacConkey agar, Klebsiella aerogenes typically produces pink, mucoid colonies, indicating lactose fermentation.
-
Species Identification: Perform species-level identification from a pure culture using an automated system such as VITEK® 2 or MALDI-TOF MS.
Phenotypic Detection of Carbapenemase Production
Phenotypic methods are essential for detecting the production of carbapenemases, the primary mechanism of carbapenem resistance in Klebsiella aerogenes.
Protocol 2.2.1: Modified Carbapenem Inactivation Method (mCIM)
The mCIM test determines if an isolate produces carbapenemases by assessing the inactivation of a meropenem disk.
-
Prepare Bacterial Suspension: Emulsify a 1 µL loopful of a pure overnight culture of the test isolate in 2 mL of Tryptic Soy Broth (TSB).
-
Incubate with Meropenem Disk: Submerge a 10 µg meropenem disk in the bacterial suspension.
-
Incubation: Incubate the tube at 35°C for 4 hours (± 15 minutes).[1][2]
-
Prepare Indicator Lawn: Prepare a 0.5 McFarland suspension of a carbapenem-susceptible E. coli strain (ATCC® 25922™). Swab a Mueller-Hinton agar (MHA) plate with the E. coli suspension to create a lawn.
-
Plate Meropenem Disk: After the 4-hour incubation, remove the meropenem disk from the TSB and place it on the MHA plate inoculated with the indicator strain.
-
Incubate MHA Plate: Incubate the MHA plate at 35°C for 18-24 hours.
-
Interpretation:
-
Positive (Carbapenemase Producer): Zone of inhibition diameter of 6-15 mm, or the presence of colonies within a 16-18 mm zone.
-
Negative (Not a Carbapenemase Producer): Zone of inhibition diameter ≥19 mm.
-
Protocol 2.2.2: EDTA-Modified Carbapenem Inactivation Method (eCIM)
The eCIM is performed in conjunction with the mCIM to differentiate between metallo-β-lactamases (MBLs) and serine carbapenemases.[3] MBLs are zinc-dependent and their activity is inhibited by EDTA.
-
Perform in Parallel with mCIM: Prepare a second 2 mL TSB tube. Add 20 µL of 0.5 M EDTA to this tube.
-
Follow mCIM Steps: Emulsify a 1 µL loopful of the same test isolate in the TSB with EDTA and proceed with steps 2-6 of the mCIM protocol.
-
Interpretation (Compare mCIM and eCIM results):
-
Metallo-β-lactamase (MBL) Producer: mCIM is positive, and the eCIM zone of inhibition is ≥5 mm larger than the mCIM zone.
-
Serine Carbapenemase Producer: mCIM is positive, and the eCIM zone of inhibition is not ≥5 mm larger than the mCIM zone.
-
Genotypic Detection of Carbapenem Resistance Genes
Molecular methods, such as Polymerase Chain Reaction (PCR), are used to detect the specific genes encoding carbapenemases.
Protocol 2.3.1: DNA Extraction
A simple boiling method can be used for rapid DNA extraction for PCR.
-
Prepare Bacterial Suspension: Suspend a few colonies of the test isolate in 200 µL of sterile, nuclease-free water in a microcentrifuge tube.
-
Boil: Place the tube in a heat block at 100°C for 10 minutes.[4]
-
Centrifuge: Centrifuge the tube at 10,000 x g for 5 minutes.
-
Collect Supernatant: The supernatant contains the bacterial DNA and can be used as the template for PCR.
Protocol 2.3.2: Multiplex PCR for Carbapenemase Genes
This protocol outlines a multiplex PCR for the simultaneous detection of common carbapenemase genes: blaKPC, blaNDM, and blaOXA-48-like.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the primer mix (see Table 2 for primer sequences).
-
Add DNA Template: Add 1-5 µL of the extracted DNA to the master mix.
-
PCR Amplification: Perform PCR using the cycling conditions outlined in Table 3.
-
Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. The presence of a band of the expected size indicates a positive result for the corresponding carbapenemase gene (see Table 2).
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the susceptibility of the this compound isolate to various antimicrobial agents.
Protocol 2.4.1: Kirby-Bauer Disk Diffusion
-
Prepare Inoculum: Prepare a 0.5 McFarland standard suspension of the test isolate in sterile saline.
-
Inoculate MHA Plate: Within 15 minutes of preparation, evenly swab a Mueller-Hinton agar plate with the bacterial suspension.
-
Apply Antimicrobial Disks: Aseptically apply antimicrobial disks to the surface of the agar. Ensure disks are at least 24 mm apart.[5]
-
Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret Results: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria from the latest CLSI or EUCAST guidelines (see Table 4).
Protocol 2.4.2: Broth Microdilution
Broth microdilution is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Prepare a standardized inoculum of the test isolate.
-
Inoculate MIC Panel: Inoculate a commercial or in-house prepared MIC panel containing serial dilutions of various antibiotics.
-
Incubate: Incubate the panel at 35°C for 16-20 hours.
-
Read MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Interpret Results: Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the MIC interpretive criteria from the latest CLSI or EUCAST guidelines (see Table 4).
Data Presentation
Table 1: Performance Characteristics of Phenotypic Methods for Carbapenemase Detection in Enterobacteriaceae
| Method | Sensitivity (%) | Specificity (%) | Reference |
| mCIM/eCIM | 95 | 99 | [6][7] |
| Carba NP Test | 73-100 | >95 | |
| Combined Disk Test (CDT) | 88 | 79 | [6][7] |
Table 2: Primers for Multiplex PCR of Carbapenemase Genes
| Gene Target | Primer Sequence (5' - 3') | Amplicon Size (bp) |
| blaKPC-F | ATGTCACTGTATCGCCGTC | 798 |
| blaKPC-R | CTCAGTGCTCTACAGAAAACC | |
| blaNDM-F | GGTTTGGCGATCTGGTTTTC | 621 |
| blaNDM-R | CGGAATGGCTCATCACGATC | |
| blaOXA-48-like-F | GCGTGGTTAAGGATGAACAC | 438 |
| blaOXA-48-like-R | CATCAAGTTCAACCCAACACC |
Table 3: PCR Cycling Conditions for Carbapenemase Gene Detection
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 94 | 1 min | 32 |
| Annealing | 57 | 1 min | |
| Extension | 70 | 1 min | |
| Final Extension | 72 | 10 min | 1 |
Note: These are general conditions and may need optimization.[4]
Table 4: CLSI Breakpoints for Carbapenems against Enterobacterales
| Antimicrobial Agent | Disk Diffusion (mm) | MIC (µg/mL) |
| S | I | |
| Ertapenem | ≥23 | 20-22 |
| Imipenem | ≥23 | 20-22 |
| Meropenem | ≥23 | 20-22 |
Source: CLSI M100 (Performance Standards for Antimicrobial Susceptibility Testing)
Visualizations
Caption: Laboratory workflow for the identification of this compound.
Caption: Major mechanisms of carbapenem resistance in K. aerogenes.
References
- 1. EDTA-Modified Carbapenem Inactivation Method: a Phenotypic Method for Detecting Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the Combined Modified Carbapenem Inactivation Method and EDTA-modified Carbapenem Inactivation Method for Detection of Carbapenemase-Producing Enterobacteriaceae Causing Ventilator-associated Respiratory Infections - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Comparison of the Performance of Phenotypic Methods for the Detection of Carbapenem-Resistant Enterobacteriaceae (CRE) in Clinical Practice [frontiersin.org]
- 7. Comparison of the Performance of Phenotypic Methods for the Detection of Carbapenem-Resistant Enterobacteriaceae (CRE) in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescence Signals
Disclaimer: The following troubleshooting guide provides general advice for fluorescence-based assays. No specific public information was found for "CrBKA (Calyculin A-resistant Bovine Kidney A)" in the context of fluorescence signal troubleshooting. Therefore, this guide addresses common issues encountered in fluorescence microscopy and plate-based assays that are broadly applicable to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Q: I am not detecting any signal, or the signal is very weak. What are the possible causes and solutions?
A: Weak or no fluorescence signal is a common issue that can stem from several factors, ranging from the sample itself to the imaging hardware.[1][2][3][4]
Possible Causes & Recommended Solutions:
| Cause | Recommendation |
| Target Protein Expression | Ensure the target protein is expressed in your cell line or tissue. Use a positive control cell line or tissue known to express the protein.[1][3] |
| Antibody/Probe Issues | Confirm the primary antibody is validated for the application (e.g., immunofluorescence).[3][4] Optimize the antibody/probe concentration by performing a titration.[1][5][6] Ensure the secondary antibody is compatible with the primary antibody's host species.[1][3] Store antibodies and fluorescent probes according to the manufacturer's instructions to prevent degradation.[3] |
| Suboptimal Protocol | Fixation: The fixation method may be masking the epitope. Try alternative fixation methods (e.g., methanol vs. paraformaldehyde).[1][7] Permeabilization: Insufficient permeabilization can prevent antibody/probe entry. Increase the concentration or incubation time of the permeabilizing agent (e.g., Triton X-100).[1][3] Washing: Inadequate washing can leave residual reagents that interfere with the signal. Ensure thorough washing steps.[5][6] |
| Imaging Settings | Incorrect Filter Sets: Verify that the excitation and emission filters on the microscope are appropriate for your fluorophore.[3] Low Exposure/Gain: Increase the exposure time or camera gain to enhance signal detection.[3] Photobleaching: Minimize exposure to excitation light before imaging. Use an anti-fade mounting medium.[2][3][8][9] |
Issue 2: High Background Fluorescence
Q: My images have high background, making it difficult to distinguish the signal. How can I reduce it?
A: High background fluorescence can obscure your signal and is often caused by non-specific binding or autofluorescence.[1][2][5][6]
Possible Causes & Recommended Solutions:
| Cause | Recommendation |
| Non-Specific Antibody Binding | Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody's host species).[2][5][6] Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding. Reduce the concentrations.[1][5] |
| Autofluorescence | Image an unstained control sample to determine the level of intrinsic autofluorescence.[2][4] Use a mounting medium containing an antifade reagent. Some antifade reagents can also help quench autofluorescence. Consider using fluorophores with longer excitation/emission wavelengths (e.g., red or far-red) as autofluorescence is often more prominent in the blue and green channels.[2][4] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies or probes.[5][6] |
| Drying of Sample | Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[1][3] |
Issue 3: Photobleaching
Q: My fluorescent signal fades quickly upon exposure to excitation light. How can I prevent photobleaching?
A: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. Minimizing light exposure and using protective reagents are key to mitigating this issue.[8][9][10]
Possible Causes & Recommended Solutions:
| Cause | Recommendation |
| Excessive Light Exposure | Minimize the sample's exposure to the excitation light. Use the lowest possible light intensity and exposure time that still provides a good signal-to-noise ratio.[9][10] Use neutral density filters to reduce illumination intensity while setting up and focusing.[10] |
| Absence of Antifade Reagents | Use a high-quality antifade mounting medium to protect your sample from photobleaching.[2][8][10] |
| Oxygen Radicals | For in vitro samples, oxygen scavenging systems can be added to the buffer to reduce the formation of reactive oxygen species that contribute to photobleaching.[9] |
| Fluorophore Choice | Some fluorophores are inherently more photostable than others. If photobleaching is a persistent issue, consider switching to a more robust fluorophore. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of adherent cells.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.[12]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.[11]
-
Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[11][12]
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's recommendation or your optimization data.[11] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.[11]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[11]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.[11]
-
Counterstaining (Optional): If desired, counterstain nuclei with a DNA dye like DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets. Store slides at 4°C in the dark.
Protocol 2: Live-Cell Imaging with Fluorescent Probes
This protocol outlines a general procedure for imaging live cells with a fluorescent probe.
-
Cell Culture: Plate cells in a suitable imaging dish or chambered coverslip.
-
Probe Loading: Prepare the fluorescent probe solution in a serum-free medium or an appropriate buffer. Remove the culture medium from the cells and add the probe-containing solution.
-
Incubation: Incubate the cells with the probe for the time and at the temperature recommended for the specific probe.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove excess probe.[13]
-
Imaging: Image the cells on a microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.[14]
-
Time-Lapse Acquisition: For dynamic studies, acquire images at desired time intervals. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[14][15]
Quantitative Data Summary
The following tables provide example parameters that should be optimized for your specific experimental setup.
Table 1: Example Antibody/Probe Dilution Optimization
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:100 | 8500 | 3500 | 2.4 |
| 1:250 | 7200 | 1500 | 4.8 |
| 1:500 | 5500 | 800 | 6.9 |
| 1:1000 | 3100 | 450 | 6.9 |
Table 2: Example Imaging Acquisition Settings
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Exposure Time (ms) | Camera Gain |
| DAPI | 358 | 461 | 50 | Low |
| FITC/GFP | 488 | 520 | 200 | Medium |
| TRITC/RFP | 555 | 580 | 300 | Medium |
| Cy5 | 650 | 670 | 500 | High |
Visualizations
Caption: A generic signaling pathway illustrating ligand binding, signal transduction, and cellular response.
Caption: A standard experimental workflow for an immunofluorescence assay.
Caption: A logical decision tree for troubleshooting common fluorescence signal issues.
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 5. sinobiological.com [sinobiological.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. ibidi.com [ibidi.com]
- 8. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ibidi.com [ibidi.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Chromium-51 Release-Based Killer Assay (CrBKA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of the Chromium-51 Release-Based Killer Assay (CrBKA).
I. Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, offering step-by-step solutions to improve experimental outcomes.
Issue 1: High Spontaneous Release of 51Cr
High spontaneous release, typically defined as >15-20% of the maximum release, can mask the specific cytotoxic effect and reduce the assay's sensitivity.
| Potential Cause | Recommended Solution |
| Damaged Target Cells | Handle cells gently during labeling and washing steps. Avoid vigorous pipetting or vortexing.[1] Ensure target cells are in a healthy, logarithmic growth phase before labeling. |
| Excessive 51Cr Concentration | Titrate the concentration of 51Cr to determine the optimal amount that provides sufficient labeling without causing cellular toxicity. Start with the recommended concentration (e.g., 100 µCi per 1-2 x 106 cells) and perform a dose-response curve. |
| Suboptimal Labeling Conditions | Optimize the labeling incubation time. While 1-2 hours is standard, shorter (45-60 minutes) or longer (overnight for some cell lines like K562) incubation may be necessary depending on the cell type.[1][2] |
| Inadequate Washing | Wash target cells thoroughly (at least three times) with pre-warmed complete medium after labeling to remove unincorporated 51Cr. |
| Contaminated Culture Medium | Use fresh, high-quality culture medium and serum. Test for and eliminate any potential sources of contamination. |
Logical Troubleshooting Workflow for High Spontaneous Release:
References
Technical Support Center: CrBKA Kinase Assays
Welcome to the technical support center for Calyculin A-resistant protein kinase (CrBKA) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a low signal-to-noise ratio in a this compound kinase assay?
A low signal-to-noise ratio can stem from multiple factors, including suboptimal antibody concentrations, insufficient blocking, inadequate washing, high background from non-specific binding, or issues with substrate and enzyme concentrations.[1][2] Optimizing each of these components is crucial for a robust assay.
Q2: How does Calyculin A treatment affect my kinase assay, and how can I account for it?
Calyculin A is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[3] By inhibiting phosphatases, Calyculin A treatment leads to a hyperphosphorylated state of many proteins. This can increase the overall background phosphorylation in your sample, potentially masking the specific signal from your kinase of interest. To mitigate this, it is important to include proper controls, such as samples not treated with Calyculin A, to assess the baseline phosphorylation level.
Q3: How do I choose the right controls for my this compound kinase assay?
Appropriate controls are essential for interpreting your results accurately.[1] Key controls include:
-
No Enzyme Control: To determine the background signal from the substrate and buffer components.
-
No Substrate Control: To measure any autophosphorylation of the kinase.
-
Positive Control: A known activator or a constitutively active form of the kinase to ensure the assay is working.[4]
-
Negative Control: A known inhibitor or a kinase-dead mutant to define the lower boundary of the assay.
-
Vehicle Control: To account for any effects of the solvent used to dissolve Calyculin A or other compounds.
Q4: What are the key parameters to optimize for a kinase assay?
The primary parameters to optimize include enzyme concentration, substrate concentration, ATP concentration, and incubation time. These factors are interdependent and should be optimized systematically to achieve the best assay window and signal-to-noise ratio.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
Issue 1: High Background Signal
High background can obscure the specific signal from your kinase.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-specific antibody binding | Optimize the primary and secondary antibody concentrations by performing a titration.[2][6][7][8] |
| Insufficient blocking | Increase the concentration or incubation time of the blocking buffer. Test different blocking agents (e.g., BSA, non-fat milk).[1] |
| Inadequate washing | Increase the number and/or duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1] |
| High enzyme concentration | Reduce the amount of kinase in the reaction to minimize non-specific activity. |
| Contaminated reagents | Use fresh, high-quality reagents and filter-sterilize buffers.[1] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more assay components.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive enzyme | Ensure proper storage and handling of the kinase. Test the enzyme activity with a known positive control. |
| Suboptimal substrate concentration | Determine the optimal substrate concentration by performing a titration. |
| Incorrect ATP concentration | The ATP concentration should be close to the Km of the kinase for ATP. |
| Suboptimal antibody dilution | The antibody concentration may be too low. Perform a titration to find the optimal dilution.[2][6] |
| Inefficient antibody-antigen binding | Consider using a different antibody or optimizing the incubation conditions (time, temperature). |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-Noise
This protocol outlines the steps for determining the optimal primary antibody dilution.
-
Plate Preparation: Coat a 96-well plate with your substrate and block non-specific binding sites.
-
Kinase Reaction: Perform the kinase reaction with and without your kinase (as a negative control).
-
Primary Antibody Dilution Series: Prepare a series of primary antibody dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in blocking buffer.
-
Incubation: Add the different dilutions to the wells and incubate according to the manufacturer's recommendations (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the wells thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Secondary Antibody: Add the secondary antibody at its recommended dilution and incubate.
-
Detection: Add the detection substrate and measure the signal.
-
Analysis: Plot the signal intensity versus the antibody dilution for both the positive (with kinase) and negative (without kinase) samples. The optimal dilution will give the highest signal-to-noise ratio (signal in the presence of kinase divided by the signal in the absence of kinase).[6]
Data Presentation: Example Antibody Titration Results
| Primary Antibody Dilution | Signal (with Kinase) | Background (without Kinase) | Signal-to-Noise Ratio |
| 1:250 | 2.8 | 0.9 | 3.1 |
| 1:500 | 2.5 | 0.5 | 5.0 |
| 1:1000 | 2.1 | 0.2 | 10.5 |
| 1:2000 | 1.5 | 0.1 | 15.0 |
| 1:4000 | 0.8 | 0.08 | 10.0 |
In this example, a 1:1000 dilution provides the best signal-to-noise ratio.
Visualizations
Kinase Signaling Pathway with Phosphatase Inhibition
Caption: Effect of Calyculin A on a typical kinase signaling cascade.
Experimental Workflow for Kinase Assay Optimization
Caption: Systematic workflow for optimizing kinase assay parameters.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical guide for troubleshooting low signal-to-noise issues.
References
Technical Support Center: Addressing CrBKA Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered with the novel kinase inhibitor, CrBKA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). This compound is generally soluble in DMSO at concentrations up to 50 mM. For cellular assays, ensure the final DMSO concentration in your culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Q2: Why is my this compound precipitating when I dilute it into aqueous buffer from a DMSO stock?
A2: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds like this compound. This occurs because the compound is significantly less soluble in aqueous environments than in organic solvents like DMSO. The abrupt change in solvent polarity causes the compound to fall out of solution. Strategies to mitigate this include using a stepwise dilution, incorporating surfactants or co-solvents in the aqueous buffer, or preparing a solid dispersion of this compound.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Sonication can be a temporary solution to redissolve precipitated this compound. However, it may not result in a stable solution, and the compound might precipitate again over time. For best results, use sonication in combination with gentle warming (e.g., 37°C) and the addition of a solubilizing agent. Always visually inspect for complete dissolution before use.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound can be pH-dependent. As a weakly basic compound, its solubility may increase in acidic conditions (pH < 5) due to protonation. Conversely, in neutral or basic aqueous media (pH ≥ 7), this compound is likely to be less soluble. It is crucial to determine the optimal pH for your experimental buffer system.
Troubleshooting Guides
Issue: this compound Precipitates During Cell-Based Assays
This guide provides a systematic approach to troubleshoot and resolve this compound precipitation in your in vitro experiments.
Troubleshooting Workflow
Issue: Inconsistent Results in Kinase Assays
Inconsistent IC50 values or poor reproducibility in kinase assays can often be traced back to solubility issues.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your diluted this compound solutions under light for any signs of precipitation or cloudiness.
-
Pre-incubation: Consider pre-incubating the kinase and buffer with any solubilizing agents before adding this compound to ensure a homogenous mixture.
-
Solubility in Assay Buffer: Confirm the solubility of this compound in your specific kinase assay buffer. Buffers with high salt concentrations can sometimes reduce the solubility of small molecules.
-
Positive Control: Run a positive control with a known soluble kinase inhibitor to ensure the assay itself is performing as expected.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes and sonicate for 5 minutes in a water bath sonicator to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility using Pluronic F-68
This protocol describes the use of a non-ionic surfactant to improve the solubility of this compound in aqueous media.
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Pluronic F-68 in cell culture grade water and filter-sterilize.
-
Prepare Working Buffer: Add the Pluronic F-68 stock to your final assay buffer to achieve a final concentration of 0.1% (w/v). Mix thoroughly.
-
Dilute this compound: Perform a serial dilution of your this compound DMSO stock directly into the surfactant-containing buffer.
-
Equilibration: Allow the diluted solutions to equilibrate for at least 15 minutes at room temperature before adding to your assay.
Quantitative Data
The following tables summarize solubility data for this compound in various solvent systems.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 5.2 |
| Methanol | 2.8 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration | This compound Solubility (µg/mL) | Fold Increase |
| None | - | 0.5 | 1 |
| Pluronic F-68 | 0.1% | 12.5 | 25 |
| Cremophor EL | 0.1% | 18.2 | 36.4 |
| β-cyclodextrin | 10 mM | 8.7 | 17.4 |
Signaling Pathway Context
This compound is an inhibitor of a key kinase in the hypothetical "Cell Proliferation Signaling Pathway." Poor solubility can lead to an underestimation of its inhibitory potential in cellular contexts.
Technical Support Center: Refining CREB-KIX Binding Assays for High-Throughput Screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers refining and running high-throughput screening (HTS) assays for the interaction between CREB (cAMP response element-binding protein) and the KIX domain of CBP/p300.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a CREB-KIX interaction assay?
A1: The assay is designed to measure the binding of the transcription factor CREB to the KIX domain of the coactivator CBP. This interaction is often dependent on the phosphorylation of CREB at Serine 133. In a typical HTS setup, the assay identifies small molecules that can either inhibit or stabilize this protein-protein interaction.
Q2: Which HTS technologies are commonly used for CREB-KIX interaction assays?
A2: Several homogeneous (no-wash) assay formats are suitable for HTS of the CREB-KIX interaction. The most common are:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor fluorophore (e.g., Terbium) on one protein and an acceptor fluorophore (e.g., GFP or a chemical dye) on the other when they are in close proximity.
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (e.g., a CREB peptide). When the labeled peptide binds to the larger KIX domain, it tumbles more slowly in solution, leading to an increase in fluorescence polarization.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when brought into close proximity by the interacting proteins, generating a chemiluminescent signal.
Q3: What are the key reagents I will need?
A3: The essential reagents include:
-
Purified, recombinant KIX domain of CBP.
-
A peptide representing the kinase-inducible domain (KID) of CREB, which may need to be phosphorylated at Serine 133 (pKID).
-
For TR-FRET and FP, fluorescently labeled versions of one of the binding partners are required.
-
For AlphaScreen, appropriately tagged proteins (e.g., His-tag, GST-tag) for capture by the donor and acceptor beads are necessary.
-
A robust assay buffer.
-
Positive and negative control compounds.
Q4: How do I choose the right assay format for my screen?
A4: The choice of assay depends on several factors, including the available instrumentation, reagent costs, and the nature of your compound library.
| Assay Format | Advantages | Disadvantages |
| TR-FRET | High sensitivity, low background, robust. | Requires a plate reader with TRF capability; can be sensitive to fluorescent compounds. |
| FP | Simple mix-and-read format, relatively inexpensive. | Lower signal window compared to TR-FRET; sensitive to light scattering and colored compounds. |
| AlphaScreen® | Very high sensitivity and wide dynamic range. | Sensitive to light and singlet oxygen quenchers in the compound library. |
Q5: What is a good Z'-factor for a CREB-KIX HTS assay?
A5: The Z'-factor is a statistical measure of the quality of an HTS assay. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[1][2] An assay with a Z' below 0.5 may require further optimization.[1][3]
Troubleshooting Guide
Problem 1: Low signal or small assay window.
| Possible Cause | Suggested Solution |
| Suboptimal reagent concentrations | Perform a cross-titration of the KIX domain and the CREB peptide to find the optimal concentrations that give the best signal-to-background ratio. |
| Incorrect buffer composition | Optimize the buffer pH, salt concentration, and additives. Some protein-protein interactions are sensitive to ionic strength. |
| Inactive protein | Verify the purity and activity of your recombinant proteins. Ensure proper folding and, for the CREB peptide, confirm the phosphorylation status if required. |
| Incorrect instrument settings | For TR-FRET, ensure the correct excitation and emission filters and delay times are used.[4] For FP, optimize the G-factor and PMT settings. |
| Incubation time is too short | Increase the incubation time to allow the binding reaction to reach equilibrium. |
Problem 2: High background signal.
| Possible Cause | Suggested Solution |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a carrier protein (e.g., 0.1 mg/mL BSA) to the assay buffer to reduce non-specific interactions. |
| Reagent aggregation | Centrifuge protein stocks before use. Test different buffer conditions to improve protein solubility. |
| Contamination of reagents | Use fresh, high-quality reagents and ensure proper storage. |
| Autofluorescence of compounds (TR-FRET/FP) | Pre-read plates with compounds alone to identify and flag fluorescent interferents. |
Problem 3: High variability between replicate wells (poor Z'-factor).
| Possible Cause | Suggested Solution |
| Pipetting errors | Ensure pipettes are calibrated and use automated liquid handlers for HTS to improve precision. |
| Incomplete mixing | Mix the plate thoroughly after each reagent addition. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or ensure consistent humidity control during incubation. |
| Compound precipitation | Check the solubility of your compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%. |
Experimental Protocols
Generic TR-FRET Assay Protocol for CREB-KIX Interaction
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized.
-
Reagent Preparation:
-
Prepare a 2X solution of His-tagged KIX domain in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20).
-
Prepare a 4X solution of fluorescently labeled CREB peptide in assay buffer.
-
Prepare a 4X solution of Terbium-conjugated anti-His antibody in assay buffer.
-
Prepare test compounds at 4X the final desired concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X test compound to the appropriate wells.
-
Add 5 µL of the 2X His-KIX solution to all wells.
-
Mix the 4X CREB peptide and 4X anti-His antibody solutions 1:1 to create a 2X detection mix.
-
Add 10 µL of the 2X detection mix to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at the donor and acceptor wavelengths.
-
Quantitative Data Summary
The following table provides typical concentration ranges for key assay components. These are starting points and should be optimized for your specific reagents and assay format.
| Parameter | Typical Range |
| KIX Domain Concentration | 10 - 100 nM |
| CREB Peptide Concentration | 10 - 200 nM |
| DMSO Concentration | < 1% |
| Z'-Factor | > 0.5 |
| Incubation Time | 30 - 120 minutes |
Visualizations
CREB Signaling Pathway
Caption: Simplified CREB signaling pathway leading to gene transcription.
HTS Workflow for CREB-KIX Inhibitors
Caption: General workflow for an HTS campaign to identify CREB-KIX inhibitors.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Weak PKA Activity in CREB Phosphorylation Assays
Welcome to the Technical Support Center for Protein Kinase A (PKA) and CREB Assays. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with weak enzymatic activity in in vitro phosphorylation assays involving PKA and its substrate, the cAMP response element-binding protein (CREB). We provide troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems leading to low signal or weak activity in PKA-CREB phosphorylation assays.
Q1: Why am I observing very low or no phosphorylation of CREB in my kinase assay?
A1: Weak or absent CREB phosphorylation can stem from several factors, ranging from the integrity of your reagents to the assay conditions. Here’s a step-by-step troubleshooting guide:
-
Verify Protein Quality and Activity:
-
PKA: Ensure the catalytic subunit of PKA is active. If you have expressed and purified the enzyme yourself, verify its activity using a generic kinase substrate like Kemptide. Consider purchasing commercially available, activity-certified PKA as a positive control.
-
CREB: Confirm the purity and concentration of your CREB protein. Run an SDS-PAGE gel to check for degradation or aggregation. The phosphorylation site (Serine-133) must be accessible and unmodified.[1][2]
-
-
Check Assay Buffer Components:
-
ATP: ATP is a critical substrate. Ensure you are using a fresh stock of ATP at an appropriate concentration, typically within the range of the Km for PKA (usually 10-100 µM).
-
Magnesium Chloride (MgCl₂): PKA requires Mg²⁺ as a cofactor. The concentration of MgCl₂ should typically be in excess of the ATP concentration (e.g., 5-10 mM).
-
DTT/BME: A reducing agent is often necessary to maintain cysteine residues in a reduced state, which can be crucial for enzyme activity.
-
pH: The optimal pH for PKA activity is generally around 7.4.
-
-
Review Assay Conditions:
-
Incubation Time and Temperature: Ensure sufficient incubation time for the phosphorylation reaction to occur. A time-course experiment can help determine the optimal incubation period. The reaction is typically performed at 30°C.
-
Inhibitors: Be certain that none of your buffers or reagents contain kinase inhibitors. For example, high concentrations of detergents or salts can inhibit enzyme activity.
-
Q2: My positive control (a known PKA activator) is not increasing CREB phosphorylation. What could be the issue?
A2: If a known activator, such as a cAMP analog (e.g., 8-Br-cAMP), fails to stimulate the PKA holoenzyme, the problem likely lies with the regulatory subunits or the activation mechanism. For assays using the PKA catalytic subunit directly, this is not applicable. When using the holoenzyme, ensure that the cAMP binding sites on the regulatory subunits are accessible and that the dissociation of the catalytic subunits can occur.
Q3: I see a high background signal in my assay. How can I reduce it?
A3: High background can mask a weak positive signal. Consider the following:
-
Non-specific Binding: If using an antibody-based detection method (e.g., Western blot or ELISA), ensure adequate blocking steps are included.
-
Autophosphorylation: While less common for PKA, some kinases exhibit autophosphorylation which can contribute to background. Include a "no substrate" (no CREB) control to assess this.
-
Contaminating Kinases: If your PKA or CREB preparations are impure, they may contain other kinases that can phosphorylate CREB or other proteins in the reaction, leading to a high background.
Quantitative Data Summary
The following tables provide typical concentration ranges and kinetic parameters for in vitro PKA-mediated CREB phosphorylation assays. These values can serve as a benchmark for your experiments.
| Reagent | Typical Concentration Range | Notes |
| PKA (catalytic subunit) | 1-10 nM | Specific activity can vary between lots and suppliers. |
| CREB | 0.5-5 µM | Ensure the protein is soluble and not aggregated. |
| ATP | 10-200 µM | The concentration should be near the Km for PKA. |
| MgCl₂ | 5-10 mM | Should be in excess of the ATP concentration. |
| DTT | 1-2 mM | Freshly prepare and add to the reaction buffer. |
| Assay Buffer | 20-50 mM Tris-HCl, pH 7.4 | The buffer composition can be optimized for specific assay formats. |
| Kinetic Parameter | Reported Value | Reference |
| PKA Km for ATP | ~10-20 µM | Varies with substrate and conditions. |
| PKA Km for Kemptide | ~5-15 µM | A common model substrate. |
| PKA Vmax | Varies | Dependent on enzyme concentration and purity. |
Detailed Experimental Protocols
Protocol 1: In Vitro PKA-Mediated CREB Phosphorylation Assay (Radiometric)
This protocol uses ³²P-labeled ATP to quantify the incorporation of phosphate into CREB.
Materials:
-
Purified PKA catalytic subunit
-
Purified recombinant CREB protein
-
[γ-³²P]ATP
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
10X ATP stock solution (1 mM cold ATP, with [γ-³²P]ATP added to a specific activity of ~500 cpm/pmol)
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:
-
12.5 µL 2X Kinase Assay Buffer
-
2.5 µL 10X CREB substrate solution (to a final concentration of 1-5 µM)
-
5 µL of diluted PKA enzyme
-
2.5 µL nuclease-free water
-
-
Initiate the reaction by adding 2.5 µL of the 10X [γ-³²P]ATP solution.
-
Incubate at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone and let the papers air dry.
-
Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Western Blot-Based Detection of Phospho-CREB
This protocol uses a phospho-specific antibody to detect CREB phosphorylated at Serine-133.
Materials:
-
Purified PKA catalytic subunit
-
Purified recombinant CREB protein
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (1 mM)
-
SDS-PAGE loading buffer
-
Primary antibody: anti-phospho-CREB (Ser133)
-
Primary antibody: anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Set up the kinase reaction as described in Protocol 1, but use non-radioactive ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CREB antibody.
Visualizations
PKA-CREB Signaling Pathway
The following diagram illustrates the canonical cAMP-PKA-CREB signaling pathway. An external stimulus leads to the activation of adenylyl cyclase, which produces cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. The active PKA catalytic subunits translocate to the nucleus and phosphorylate CREB at Serine-133, leading to the recruitment of co-activators and transcription of target genes.[3][4][5]
Caption: The cAMP/PKA signaling pathway leading to CREB phosphorylation.
Experimental Workflow for Troubleshooting Weak PKA Activity
This workflow provides a logical sequence of steps to diagnose the cause of low signal in a PKA-CREB kinase assay.
Caption: A logical workflow for troubleshooting weak PKA-CREB assay signals.
References
- 1. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to SIRT6 Substrates: Unveiling the Activity of CrBKA and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its diverse roles make it a compelling target for therapeutic intervention in age-related diseases and cancer. A thorough understanding of its substrate specificity and enzymatic activity is paramount for the development of effective SIRT6 modulators. This guide provides a comprehensive comparison of the synthetic substrate CrBKA with other known SIRT6 substrates, supported by experimental data and detailed protocols.
Quantitative Comparison of SIRT6 Substrates
SIRT6 exhibits a broad range of substrate specificity, acting as a deacetylase, a long-chain fatty acyl remover, and to a lesser extent, a mono-ADP-ribosyltransferase. The enzymatic efficiency of SIRT6 varies significantly depending on the nature of the substrate.
Histone Substrates (as Nucleosomes)
SIRT6 shows a marked preference for histone H3 acetylated at various lysine residues, particularly within the context of the nucleosome. The table below summarizes the deacetylation rates for several key histone marks.
| Substrate | Deacetylation Rate (V/[E], min⁻¹) | Reference |
| H3K9ac | 0.1 | [1] |
| H3K18ac | 0.04 | [1] |
| H3K27ac | 0.04 | [1] |
Long-Chain Fatty Acylated Substrates
SIRT6 demonstrates significantly higher efficiency in removing long-chain fatty acyl groups compared to its deacetylase activity. This has led to the development of fluorogenic assays utilizing myristoylated lysine peptides.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹ M⁻¹) | Reference |
| AcEALPK(MyrK)-AMC | 9.7 ± 1.2 | 0.0028 ± 0.0001 | 2.7 x 10² | [2] |
Synthetic Fluorogenic Substrates: A Focus on this compound
This compound (crotonyl-lysine derivative) is a synthetic, fluorogenic small-molecule substrate developed for studying sirtuin activity. While useful for certain applications, its performance with SIRT6 is notably subdued compared to other sirtuins and to the native histone substrates of SIRT6.
| Substrate | Observed Activity with SIRT6 | Reference |
| This compound | Weak catalytic activity | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway involving SIRT6 and a typical workflow for assessing its enzymatic activity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.
SIRT6 Deacetylation Assay using Histone Substrates (Western Blot)
This protocol is adapted from methodologies used to assess the deacetylation of histone proteins by SIRT6.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
In a microcentrifuge tube, combine recombinant SIRT6 enzyme, the histone H3 substrate (as part of a nucleosome or as a free peptide), and NAD⁺ to a final concentration of 1-5 mM.
-
The total reaction volume is typically 20-50 µL.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
4. Western Blot Analysis:
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark (e.g., anti-H3K9ac).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of deacetylation over time.
Fluorogenic SIRT6 Deacylase Assay
This protocol is based on assays developed for high-throughput screening of SIRT6 modulators using a myristoylated peptide substrate.
1. Reagent Preparation:
-
Prepare a SIRT6 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare the fluorogenic substrate solution containing the myristoylated peptide (e.g., AcEALPK(MyrK)-AMC) and NAD⁺ in the assay buffer.
-
Prepare a developer solution containing trypsin.
2. Reaction Setup:
-
In a 96-well plate, add the recombinant SIRT6 enzyme to the appropriate wells.
-
Initiate the reaction by adding the substrate solution to all wells.
3. Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
4. Development:
-
Stop the SIRT6 reaction and initiate the development step by adding the developer solution to each well. The developer solution often contains a SIRT6 inhibitor like nicotinamide to ensure the SIRT6 reaction is halted.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the AMC fluorophore from the deacetylated peptide.
5. Detection:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 350-380/440-460 nm).
6. Data Analysis:
-
Subtract the background fluorescence (from wells without SIRT6) from all readings.
-
The fluorescence intensity is proportional to the SIRT6 activity.
Conclusion
SIRT6 exhibits a distinct substrate preference, with a pronounced activity towards long-chain fatty acylated substrates and specific histone H3 acetylation marks within the nucleosome. The synthetic substrate this compound, while a useful tool for some sirtuins, demonstrates weak activity with SIRT6, making it less suitable for sensitive and quantitative assessments of this particular enzyme. For robust and physiologically relevant studies of SIRT6 activity, the use of nucleosomal substrates or validated fluorogenic peptides with long-chain acyl modifications is recommended. The experimental protocols provided herein offer a foundation for researchers to further explore the intricate functions of SIRT6 and to screen for novel modulators with therapeutic potential.
References
A Comparative Guide to Sirtuin Acyl-Lysine Substrates: CrBKA, AcBKA, and SuBKA in Fluorogenic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three fluorogenic substrates—CrBKA (ε-N-crotonyl-lysine-7-amino-4-methylcoumarin), AcBKA (ε-N-acetyl-lysine-7-amino-4-methylcoumarin), and SuBKA (ε-N-succinyl-lysine-7-amino-4-methylcoumarin)—used in sirtuin activity assays. Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in cellular metabolism, stress responses, and aging. Understanding the substrate specificity of different sirtuin isoforms is critical for developing targeted therapeutics. This document summarizes key performance data, provides detailed experimental methodologies, and illustrates relevant biological pathways.
Data Presentation: Quantitative Comparison of Sirtuin Substrates
Sirtuin isoforms exhibit distinct preferences for various acyl-lysine modifications. While comprehensive kinetic data comparing this compound, AcBKA, and SuBKA across all major sirtuins in a single study is limited, the available literature indicates clear patterns of substrate specificity. The following table summarizes known catalytic efficiencies (kcat/Km), which represent the enzyme's substrate affinity and turnover rate.
| Sirtuin Isoform | Substrate | kcat/Km (M⁻¹s⁻¹) | Comments |
| SIRT1 | AcBKA | Data not consistently reported for this specific substrate, but SIRT1 is a well-established deacetylase. | Primarily nuclear, SIRT1 deacetylates a wide range of proteins, including histones and transcription factors like p53 and FOXO. |
| This compound | Reported to be a substrate, but specific kinetic values are not widely available in comparative studies. | SIRT1 has been shown to have decrotonylase activity. | |
| SuBKA | Generally considered a poor substrate for SIRT1. | ||
| SIRT2 | AcBKA | Known to be an efficient substrate. | Predominantly cytoplasmic, SIRT2 is a potent deacetylase. |
| This compound | SIRT2 exhibits decrotonylase activity. | ||
| SuBKA | Not a preferred substrate. | ||
| SIRT3 | AcBKA | Efficiently deacetylated by SIRT3. | The major mitochondrial deacetylase. |
| This compound | Data not widely available. | ||
| SuBKA | Not a preferred substrate. | ||
| SIRT5 | AcBKA | Weak deacetylase activity. | |
| This compound | Data not widely available. | ||
| SuBKA | Highly efficient substrate. [1] | SIRT5 is the primary mitochondrial desuccinylase and demalonylase, showing significantly higher catalytic efficiency for these modifications over deacetylation.[1] |
Note: The lack of directly comparable kinetic data for all three substrates across multiple sirtuins highlights a gap in the current literature. The values presented are based on inferences from studies that may use different peptide backbones or assay conditions.
Experimental Protocols
The following is a generalized protocol for a fluorogenic sirtuin deacylation assay using this compound, AcBKA, or SuBKA. Specific conditions, such as enzyme and substrate concentrations, may need to be optimized for individual sirtuins and experimental goals.
Principle: The assay is based on a two-step reaction. In the first step, the sirtuin enzyme removes the acyl group (crotonyl, acetyl, or succinyl) from the lysine residue of the non-fluorescent substrate. In the second step, a developer solution containing a protease (e.g., trypsin) is added. The protease specifically cleaves the deacetylated peptide, releasing the fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence is proportional to the sirtuin's deacylase activity.
Materials:
-
Purified recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, or SIRT5)
-
Fluorogenic substrate: this compound, AcBKA, or SuBKA
-
NAD+ (Nicotinamide Adenine Dinucleotide)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
Black 96-well or 384-well microplate suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation/emission wavelengths of ~355 nm and ~460 nm, respectively.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Dilute the sirtuin enzyme to the desired working concentration in assay buffer. Keep on ice.
-
-
Set up the Reaction:
-
In a microplate, add the following components in order:
-
Assay buffer
-
NAD+ solution (final concentration typically 100-500 µM)
-
Fluorogenic substrate (final concentration typically 1-50 µM, depending on the Km value for the specific sirtuin)
-
Sirtuin enzyme (final concentration will vary depending on the enzyme's activity)
-
-
Include appropriate controls:
-
No-enzyme control (replace enzyme with assay buffer)
-
No-NAD+ control (replace NAD+ with assay buffer)
-
Positive control (if available, a known activator)
-
Negative control (a known inhibitor, such as nicotinamide)
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need optimization.
-
-
Development:
-
Add the developer solution to each well to stop the sirtuin reaction and initiate the fluorescence development.
-
Incubate at room temperature for 10-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Plot the fluorescence intensity against the concentration of the compound for inhibitor/activator screening, or over time for kinetic studies.
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a typical sirtuin deacylation signaling pathway, the experimental workflow for a fluorogenic assay, and the logical relationship of substrate preference.
Caption: SIRT1-mediated deacetylation pathway in the nucleus.
Caption: SIRT5-mediated desuccinylation pathway in the mitochondrion.
References
Validating SIRT6 Activity: A Comparative Guide to Using Fluorogenic Substrates and Small-Molecule Activators
For researchers, scientists, and drug development professionals, accurately validating the activity of Sirtuin 6 (SIRT6) is crucial for advancing studies in aging, metabolism, and cancer. This guide provides a comprehensive comparison of two primary methods for validating SIRT6 activity: direct enzymatic measurement using the fluorogenic substrate CrBKA and indirect assessment through the application of synthetic activators.
Introduction to SIRT6 and Activity Validation
SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including DNA repair, genome stability, and metabolic homeostasis.[1] Given its diverse functions, modulating SIRT6 activity with small molecules has emerged as a promising therapeutic strategy. Validating the efficacy of these molecules requires robust and reliable methods to measure changes in SIRT6 enzymatic activity.
This guide explores two complementary approaches:
-
Direct Measurement with a Fluorogenic Substrate (this compound): This method involves quantifying the enzymatic activity of SIRT6 in vitro using a substrate that produces a fluorescent signal upon deacetylation. This compound is a fluorogenic small-molecule substrate designed for this purpose.
-
Indirect Validation with SIRT6 Activators: This approach involves treating cells with a known SIRT6 activator and measuring the downstream consequences of increased SIRT6 activity, such as the deacetylation of specific histone residues.
Comparative Analysis of SIRT6 Validation Methods
The choice of method for validating SIRT6 activity depends on the experimental context. Direct enzymatic assays with substrates like this compound are ideal for in vitro screening and kinetic studies, while cell-based assays with activators are essential for confirming target engagement and downstream biological effects in a cellular environment.
Small-Molecule SIRT6 Activators
Several synthetic small molecules have been identified as potent SIRT6 activators. These compounds are valuable tools for studying the cellular functions of SIRT6 and can be used to indirectly validate its activity by observing their effects on known SIRT6 targets.
| Activator | EC50 (μM) | Target | Key Applications |
| UBCS039 | 38 | SIRT6 | Inducing autophagy in cancer cells.[2] |
| MDL-811 | 5.7 | SIRT6 | Anti-proliferative effects in colorectal cancer cells.[3] |
| SIRT6 activator 12q | 0.58 (IC50) | SIRT6 | Inducing apoptosis and cell cycle arrest in pancreatic cancer cells.[4][5] |
| Fucoidan | N/A | SIRT6 | Natural polysaccharide activator; activates deacetylation and mono-ADP-ribosylation.[6] |
Fluorogenic SIRT6 Substrate
Fluorogenic substrates are essential for direct, real-time measurement of SIRT6 enzymatic activity in high-throughput screening and biochemical assays.
| Substrate | Description | Key Applications |
| This compound | A fluorogenic small-molecule substrate with weak activity. | Direct in vitro measurement of SIRT6 deacetylation activity. |
Experimental Protocols
Protocol 1: Fluorogenic SIRT6 Activity Assay
This protocol describes a general method for measuring SIRT6 activity using a fluorogenic substrate like this compound.
Materials:
-
Recombinant human SIRT6 protein
-
This compound (or other fluorogenic SIRT6 substrate)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate in each well of the microplate.
-
Add the test compound (potential activator or inhibitor) or vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]
Protocol 2: Western Blot for Histone H3 Deacetylation
This protocol is for indirectly validating SIRT6 activation by measuring the deacetylation of its known substrates, histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).
Materials:
-
Cell line of interest
-
SIRT6 activator (e.g., UBCS039, MDL-811)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9ac, anti-H3K56ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with the SIRT6 activator or vehicle control for the desired time.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of each sample.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9ac, H3K56ac, and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to total histone H3. A decrease in the H3K9ac or H3K56ac signal in activator-treated cells indicates SIRT6 activation.[2][7]
Visualizing SIRT6 Pathways and Workflows
To better understand the mechanisms of SIRT6 activity and the experimental approaches to validate it, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorogenic assay for screening Sirt6 modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Sirtuin Substrates for Researchers and Drug Discovery Professionals
An in-depth analysis of commercially available fluorogenic substrates for the robust assessment of sirtuin activity.
Sirtuins, a class of NAD+-dependent lysine deacylases, are critical regulators of numerous cellular processes, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, neurodegeneration, and cancer. The development of potent and selective sirtuin modulators relies on accurate and efficient in vitro assays. Fluorogenic assays have emerged as a popular method for high-throughput screening due to their sensitivity and straightforward workflow. This guide provides a comparative analysis of various fluorogenic sirtuin substrates, offering a comprehensive resource for researchers and drug development professionals to select the optimal substrate for their specific needs.
Principles of Fluorogenic Sirtuin Assays
Fluorogenic sirtuin assays typically employ a peptide substrate containing an acylated lysine residue and a fluorophore, often 7-amino-4-methylcoumarin (AMC), whose fluorescence is quenched. The assay can be performed in a one-step or two-step process.
In the widely used two-step "Fluor de Lys" type assay, the sirtuin enzyme first removes the acyl group from the lysine residue in the presence of the cofactor NAD+. Subsequently, a developer solution, containing a protease such as trypsin, is added. This protease specifically cleaves the deacetylated peptide, releasing the fluorophore and leading to a measurable increase in fluorescence. This fluorescence signal is directly proportional to the sirtuin activity.[1][2][3]
Alternatively, single-step assays have been developed where the substrate is designed to undergo spontaneous intramolecular transesterification upon deacylation by sirtuins, resulting in the release of the fluorophore without the need for a developer.[4][5]
Comparative Analysis of Fluorogenic Substrates
The choice of a fluorogenic substrate significantly impacts assay performance, including sensitivity, specificity, and kinetic parameters. Key factors to consider include the nature of the acyl group, the peptide sequence, and the type of fluorophore.
Influence of the Acyl Group
While sirtuins were initially characterized as deacetylases, many isoforms exhibit robust activity towards longer-chain acyl groups.[6] For instance, SIRT1, SIRT2, and SIRT3 can efficiently remove myristoyl groups, and SIRT6 shows a preference for long-chain fatty acyl groups.[6][7] Substrates with different acyl modifications can, therefore, be used to profile the specific deacylase activities of different sirtuin isoforms.
Substrate Performance Metrics
The performance of fluorogenic sirtuin substrates can be evaluated based on several key parameters:
-
Signal-to-Background (S/B) Ratio: A higher S/B ratio indicates greater assay sensitivity.
-
Z'-Factor: This parameter is a measure of the statistical effect size and is used to judge the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Kinetic Parameters (Km and kcat): The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
The following table summarizes the performance of various fluorogenic substrates for SIRT1, SIRT2, and SIRT3 based on data from published literature.
| Substrate Type | Sirtuin Isoform | Signal-to-Background (S/B) Ratio | Z'-Factor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Acetyl-Peptide-AMC | SIRT1 | ~13-fold | - | - | - | - | [8] |
| SIRT2 | ~6-fold | - | 510 ± 95 | - | - | [9] | |
| SIRT3 | ~5-fold | - | - | - | - | [8] | |
| Myristoyl-Peptide-AMC | SIRT1 | ~55-fold | 0.98 | - | - | - | [8] |
| SIRT2 | ~85-fold | 0.87 | 6.7 ± 1.0 | - | - | [8][9] | |
| SIRT3 | ~43-fold | 0.92 | - | - | - | [8] | |
| Green Fluorophore Substrate | SIRT1 | >12-fold (vs. AMC) | - | - | - | - | [10][11] |
| FRET Substrate | SIRT1 | >5-fold (vs. AMC) | - | - | - | - | [10][11] |
| Succinoyl-Peptide-AMC | SIRT5 | High Efficiency | - | - | - | - | [12] |
| Myristoyl-Peptide (TNF-α derived)-AMC | SIRT6 | - | - | - | - | - | [7] |
Experimental Protocols
A generalized protocol for a two-step fluorogenic sirtuin activity assay is provided below. This protocol can be adapted for specific sirtuin isoforms and substrates.
Reagents and Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic peptide substrate (e.g., Ac-Peptide-AMC or Myr-Peptide-AMC)
-
NAD+ solution
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin and a sirtuin inhibitor like nicotinamide)
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in sirtuin assay buffer.
-
Enzyme Reaction:
-
Add the sirtuin enzyme solution to the wells of a 96-well plate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified time.
-
Initiate the reaction by adding the NAD+ and fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development Step:
-
Stop the enzymatic reaction by adding the developer solution to each well. The nicotinamide in the developer solution inhibits further sirtuin activity.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the proteolytic cleavage and release of the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or without NAD+) from the fluorescence readings of the experimental wells.
-
Calculate the percentage of sirtuin activity or inhibition relative to control wells.
-
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the general mechanism of a two-step fluorogenic sirtuin assay and a typical experimental workflow.
// Nodes Substrate [label="Fluorogenic Substrate\n(Acyl-Lys-Peptide-Quenched Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sirtuin [label="Sirtuin Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deacylated_Substrate [label="Deacylated Substrate\n(Lys-Peptide-Quenched Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; Developer [label="Developer\n(Trypsin)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Signal", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAM [label="Nicotinamide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AADPR [label="2'-O-acetyl-ADP-ribose", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Substrate -> Sirtuin [label=" Binds"]; NAD -> Sirtuin [label=" Binds"]; Sirtuin -> Deacylated_Substrate [label=" Deacylates"]; Sirtuin -> NAM; Sirtuin -> AADPR; Deacylated_Substrate -> Developer [label=" Cleaved by"]; Developer -> Fluorescence [label=" Releases"]; }
Figure 1: General mechanism of a two-step fluorogenic sirtuin assay.// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Prep [label="Prepare Reagents\n(Enzyme, Substrate, NAD+)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Setup [label="Set up Reaction in 96-well Plate\n(Add Enzyme, Inhibitor, NAD+, Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation1 [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Developer [label="Add Developer Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation2 [label="Incubate at Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Read_Fluorescence [label="Measure Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reagent_Prep; Reagent_Prep -> Reaction_Setup; Reaction_Setup -> Incubation1; Incubation1 -> Add_Developer; Add_Developer -> Incubation2; Incubation2 -> Read_Fluorescence; Read_Fluorescence -> Data_Analysis; Data_Analysis -> End; }
Figure 2: Typical experimental workflow for a fluorogenic sirtuin assay.Conclusion
The selection of an appropriate fluorogenic substrate is paramount for obtaining reliable and reproducible data in sirtuin activity assays. Myristoylated peptide substrates generally offer a higher signal-to-background ratio for SIRT1, SIRT2, and SIRT3 compared to their acetylated counterparts. For researchers investigating other sirtuin isoforms, substrates with different acyl modifications, such as succinyl for SIRT5, should be considered. Furthermore, the use of fluorophores with longer excitation and emission wavelengths, such as green fluorophores, can minimize interference from test compounds.[10][11] This guide provides a foundational understanding to aid in the selection of the most suitable fluorogenic substrate for your research and drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a single-step fluorogenic sirtuin assay and its applications for high-throughput screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. abcam.com [abcam.com]
- 6. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. eurogentec.com [eurogentec.com]
- 11. researchgate.net [researchgate.net]
- 12. Substrates for efficient fluorometric screening employing the NAD-dependent sirtuin 5 lysine deacylase (KDAC) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Experimental Results of CREB/PKA Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common methods and reagents used to confirm experimental results related to the activation of the cAMP response element-binding protein (CREB) and Protein Kinase A (PKA) signaling pathway. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying processes.
The transcription factor CREB is a critical regulator of gene expression involved in a wide array of cellular processes, including metabolism, cell growth, and neuronal plasticity. Its activation is most commonly mediated by PKA. Given its central role, compounds that modulate the CREB/PKA pathway are of significant interest in drug development. Verifying the on-target effects of these compounds is crucial, and this guide provides a comparative framework for doing so.
Data Presentation: Comparison of Common CREB/PKA Modulators
The following tables summarize the quantitative data for commonly used activators and inhibitors of the CREB/PKA signaling pathway. This data is essential for comparing the potency and selectivity of these compounds.
| Activator/Modulator | Mechanism of Action | Target | Reported IC₅₀/EC₅₀ Values | Cell Type/Assay Conditions |
| Forskolin | Adenylyl cyclase activator, increases intracellular cAMP | Adenylyl Cyclase | EC₅₀ for CREB activation can vary (e.g., ~1 µM in some assays) | Widely used in various cell lines (e.g., HEK293, SKNMC) |
| Rolipram | Selective phosphodiesterase 4 (PDE4) inhibitor, prevents cAMP degradation | PDE4A, PDE4B, PDE4D | IC₅₀: ~3 nM (PDE4A), ~130 nM (PDE4B), ~240 nM (PDE4D)[1][2][3] | U937 monocytic cells[1] |
| H-89 | ATP-competitive inhibitor of PKA | PKA | IC₅₀: ~48 nM to 140 nM[4][5][6][7][8] | In vitro kinase assays, various cell lines |
| KG-501 | Inhibits the interaction between CREB and its coactivator CBP | CREB-CBP interaction | - | HEK293T cells[9] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Experimental Protocols
Accurate confirmation of CREB/PKA pathway modulation relies on robust experimental design. Below are detailed methodologies for two key experiments: the Luciferase Reporter Assay and Western Blotting for phosphorylated CREB.
Luciferase Reporter Assay for CREB Activation
This assay measures the transcriptional activity of CREB.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with cAMP response elements (CRE) is introduced into cells. Activation of CREB leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to CREB activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. The control plasmid is used to normalize for transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., Forskolin as a positive control) or vehicle control.
-
Incubate for a specified period (e.g., 6 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold change relative to the vehicle-treated control.
-
Western Blot for Phospho-CREB (Ser133)
This method directly measures the phosphorylation of CREB at Serine 133, a key marker of its activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SKNMC) and grow to 80-90% confluency.
-
Treat the cells with the test compound or controls for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total CREB to use as a loading control.
-
Quantify the band intensities and express the results as the ratio of pCREB to total CREB.
-
Mandatory Visualization
CREB Signaling Pathway
The following diagram illustrates the canonical cAMP-dependent pathway leading to CREB activation.
References
- 1. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]
- 9. | BioWorld [bioworld.com]
A Researcher's Guide to Negative Controls in Sirtuin Activity Assays
An objective comparison of common negative controls to ensure data integrity and accurate interpretation in sirtuin research.
In the pursuit of understanding the intricate roles of sirtuins in cellular processes and their potential as therapeutic targets, rigorous experimental design is paramount. A critical, yet often overlooked, aspect of this is the proper use of negative controls in sirtuin activity assays. This guide provides a comprehensive comparison of the most widely accepted negative controls, offering researchers, scientists, and drug development professionals the necessary information to select the appropriate control for their specific experimental needs. While the compound CrBKA (Carbobenzoxy-lysine amide) was initially considered, a thorough review of the scientific literature revealed no evidence of its use as a control in sirtuin research. Therefore, this guide will focus on established and validated control methods.
The Importance of Negative Controls in Sirtuin Assays
Sirtuins are NAD-dependent lysine deacylases that play crucial roles in various biological pathways.[1][2] In vitro and in vivo assays to measure their activity are fundamental to sirtuin research. Negative controls are essential to these assays for several reasons:
-
Establishing Basal Activity: They help to determine the baseline signal in the absence of specific sirtuin activity.
-
Ensuring Specificity: They confirm that the observed signal is a direct result of the sirtuin's enzymatic activity and not due to artifacts or non-specific interactions.
-
Validating Inhibitors and Activators: They are crucial for distinguishing true modulators of sirtuin activity from compounds that interfere with the assay components.
Comparison of Common Negative Controls
The selection of an appropriate negative control depends on the specific research question and the type of assay being performed. The three most common and reliable negative controls in sirtuin research are:
-
Catalytically Inactive Sirtuin Mutants: These are genetically engineered versions of the sirtuin enzyme where a key amino acid in the catalytic site is mutated, rendering the enzyme inactive.[3][4]
-
Nicotinamide (NAM): As a byproduct of the sirtuin deacetylation reaction, NAM acts as a pan-sirtuin inhibitor and is a widely used negative control.[5][6][7]
-
Non-Acetylated Peptide Substrates: These are peptides identical in sequence to the sirtuin substrate but lacking the acetyl group on the target lysine residue.[8]
The following table summarizes the key characteristics and provides a quantitative comparison of these controls.
| Control Type | Mechanism of Action | Advantages | Disadvantages | Typical IC50 Values (for NAM) |
| Catalytically Inactive Sirtuin Mutant | Lacks enzymatic activity due to mutation in the active site. | - Highly specific for the target sirtuin.- Ideal for confirming on-target effects in cellular assays. | - Requires protein expression and purification.- May not account for non-specific binding of test compounds to the active enzyme. | N/A |
| Nicotinamide (NAM) | Pan-sirtuin inhibitor; provides feedback inhibition. | - Commercially available and easy to use.- Effective for all sirtuin isoforms.- Can be used in both in vitro and cellular assays. | - Not specific to a single sirtuin isoform.- Can be converted to NAD+ in cells, potentially stimulating sirtuin activity over time.[6][7] | SIRT1: ~50-100 µMSIRT2: ~40 µMSIRT3: ~37 µMSIRT5: >1000 µM(Reported values can vary based on assay conditions) |
| Non-Acetylated Peptide Substrate | Lacks the acetyl group necessary for sirtuin recognition and catalysis. | - Simple and direct control for substrate specificity.- Useful for identifying false positives from fluorescent compounds that interact with the acetylated substrate. | - Does not control for non-specific enzyme activity or assay artifacts unrelated to the substrate. | N/A |
Experimental Protocols
To ensure the effective implementation of these controls, detailed experimental protocols are essential. The following are generalized protocols for incorporating each control into a standard fluorometric sirtuin activity assay.
Protocol 1: Using a Catalytically Inactive Sirtuin Mutant
-
Protein Expression and Purification:
-
Express and purify the wild-type sirtuin and the catalytically inactive mutant (e.g., SIRT1 H363Y) using a suitable expression system (e.g., E. coli).[9]
-
Ensure both proteins are of high purity and similar concentration.
-
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well plate.
-
Test Reaction: Wild-type sirtuin + acetylated peptide substrate + NAD+.
-
Negative Control Reaction: Catalytically inactive sirtuin mutant + acetylated peptide substrate + NAD+.
-
Include a "no enzyme" control containing only the substrate and NAD+.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
The signal from the catalytically inactive mutant control should be at or near the background level, confirming that the activity observed with the wild-type enzyme is due to its catalytic function.
-
Protocol 2: Using Nicotinamide (NAM) as an Inhibitor Control
-
NAM Preparation:
-
Prepare a stock solution of NAM in the assay buffer. A typical stock concentration is 100 mM.
-
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well plate.
-
Test Reaction: Sirtuin enzyme + acetylated peptide substrate + NAD+.
-
Negative Control Reaction: Sirtuin enzyme + acetylated peptide substrate + NAD+ + NAM (final concentration typically 1-5 mM).[6]
-
Include a "no enzyme" control.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for the desired time.
-
Stop the reaction and measure fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
The signal in the presence of NAM should be significantly reduced, ideally to background levels, demonstrating that the assay is measuring sirtuin-specific activity.
-
Protocol 3: Using a Non-Acetylated Peptide Substrate
-
Substrate Preparation:
-
Synthesize or purchase a non-acetylated version of the peptide substrate with the same amino acid sequence.
-
Prepare stock solutions of both the acetylated and non-acetylated peptides at the same concentration.
-
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well plate.
-
Test Reaction: Sirtuin enzyme + acetylated peptide substrate + NAD+.
-
Negative Control Reaction: Sirtuin enzyme + non-acetylated peptide substrate + NAD+.
-
Include a "no enzyme" control with the acetylated substrate.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C.
-
Stop the reaction and measure fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
The signal from the non-acetylated peptide control should be at or near background, confirming that the enzyme is specifically recognizing and deacetylating the acetylated lysine.[8]
-
Visualizing Sirtuin Pathways and Experimental Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate key sirtuin signaling pathways and a typical experimental workflow incorporating the discussed negative controls.
Caption: Key signaling pathways of SIRT1, SIRT3, and SIRT6.
Caption: A logical workflow for a sirtuin activity assay.
References
- 1. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Role of SIRT3 in the Brain Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SIRT1 Reactivates Silenced Cancer Genes without Loss of Promoter DNA Hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of SIRT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6), an NAD+-dependent deacylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its multifaceted roles in both promoting and suppressing tumorigenesis have made it a compelling target for therapeutic intervention. The development of specific inhibitors is paramount to selectively modulate SIRT6 activity and elucidate its precise biological functions. This guide provides a comparative analysis of the specificity of prominent SIRT6 inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of SIRT6 Inhibitors
The specificity of a chemical probe is crucial for accurately attributing a biological effect to the inhibition of the intended target. The following table summarizes the in vitro inhibitory activity of two representative SIRT6 inhibitors, JYQ-42 and SIRT6 Inhibitor S6, against SIRT6 and other sirtuin isoforms.
| Compound | SIRT6 IC₅₀ | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | SIRT5 IC₅₀ | SIRT7 IC₅₀ | Other HDACs |
| JYQ-42 | 2.33 µM[1][2][3] | > 50 µM[3] | 86.5 µM (38.6% inhibition at 50 µM)[3][4] | No activity[3] | No activity[3] | No activity[3] | No activity against HDAC1-11[3] |
| SIRT6 Inhibitor S6 | 106 nM[5] | 314 nM[5] | 114 nM[5] | - | - | - | - |
Data Interpretation:
-
JYQ-42 demonstrates high selectivity for SIRT6. It is an allosteric inhibitor that binds to a cryptic pocket distinct from the conserved active site, which contributes to its specificity.[1][3] It shows minimal to no activity against other sirtuins and a panel of classical histone deacetylases (HDACs).[3]
-
SIRT6 Inhibitor S6 exhibits potent inhibition of SIRT6 but also shows significant activity against SIRT1 and SIRT2, indicating a lower specificity profile compared to JYQ-42.[5]
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize SIRT6 inhibitors.
In Vitro SIRT6 Deacetylation Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin and Nicotinamide)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains an enzyme that cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 350-360 nm and 450-465 nm, respectively.[6]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor with its protein target within a cellular context.[7][8][9] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[7][8]
Materials:
-
Cultured cells expressing SIRT6
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-SIRT6 antibody
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble SIRT6 at each temperature by Western blotting using a specific anti-SIRT6 antibody.
-
Data Analysis: Plot the amount of soluble SIRT6 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which SIRT6 participates is crucial for designing functional cellular assays. Below are diagrams illustrating key SIRT6-regulated pathways and a typical experimental workflow for assessing inhibitor specificity.
Caption: SIRT6 regulates the NF-κB and NRF2 signaling pathways.
The diagram above illustrates how SIRT6 modulates the NF-κB and NRF2 pathways. SIRT6 can deacetylate histone H3 at lysine 9 (H3K9) on the promoters of NF-κB target genes, leading to transcriptional repression.[11][12] It also promotes the expression of IκBα, an inhibitor of NF-κB.[11] In the context of oxidative stress, SIRT6 can interact with and co-activate NRF2, a master regulator of the antioxidant response, leading to the expression of genes like heme oxygenase-1 (HO-1).[13][14][15]
Caption: Workflow for assessing the specificity of a SIRT6 inhibitor.
This workflow outlines a systematic approach to characterizing a novel SIRT6 inhibitor. It begins with in vitro biochemical assays to determine the compound's potency and selectivity against a panel of sirtuins. Promising candidates are then evaluated in cell-based assays, such as CETSA, to confirm target engagement. Finally, functional cellular assays, like measuring the acetylation of known SIRT6 substrates (e.g., H3K9ac) or the activity of downstream signaling pathways, are employed to verify the compound's on-target effects in a biological context.
References
- 1. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JYQ-42 | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 inhibitor S6 (SIRT6-IN-1) | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. abcam.com [abcam.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of SIRT6 regulates NRF2/HO-1 and NF-κB signaling pathways to alleviate UVA-induced photoaging in skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT6 inhibits inflammatory response through regulation of NRF2 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the PKA-Csk Axis: A Literature Review of a Key Kinase Regulatory Interaction
While a specific complex denoted "CrBKA" (C-terminal Src kinase-binding protein kinase A) was not identified in the reviewed scientific literature, a well-documented and functionally significant interaction exists between C-terminal Src Kinase (Csk) and cAMP-dependent Protein Kinase (PKA). This guide synthesizes findings from key validation studies, presenting quantitative data, experimental methodologies, and a visual representation of the signaling pathway to provide researchers, scientists, and drug development professionals with a comprehensive overview of the PKA-mediated regulation of Csk.
The core of this interaction lies in the ability of PKA to phosphorylate Csk, leading to the activation of Csk's kinase activity. Csk is a crucial negative regulator of Src family kinases (SFKs), which are involved in a myriad of cellular processes, including cell growth, differentiation, and migration. By activating Csk, PKA can effectively suppress SFK activity, thereby modulating these downstream pathways. This regulatory mechanism has been particularly studied in the context of T-cell activation and has broader implications for cellular signaling.
Quantitative Analysis of PKA-Mediated Csk Activation
Several studies have quantitatively assessed the impact of PKA phosphorylation on Csk activity. The data consistently demonstrates a significant increase in Csk's ability to phosphorylate its substrates following interaction with PKA.
| Parameter | Finding | Cell/System Type | Reference |
| Csk Kinase Activity | 2- to 4-fold increase upon PKA phosphorylation. | In vitro kinase assay; Jurkat T cells | [1][2] |
| Phosphorylation Site | Serine 364 (S364) is the primary site of PKA-mediated phosphorylation on Csk. | In vitro and in vivo in Jurkat T cells | [1][3] |
| Effect of S364A Mutation | Abolishes PKA-mediated activation of Csk. | Jurkat T cells | [1] |
| Downstream Effect | PKA-activated Csk increases phosphorylation of Lck (a Src family kinase) at its inhibitory tyrosine residue (Y505). | Jurkat T cells | [1] |
Experimental Protocols
The validation of the PKA-Csk interaction has been achieved through a combination of in vitro and cell-based assays. Below are summaries of the key experimental methodologies employed.
In Vitro Kinase Assay for Csk Activation by PKA
-
Objective: To determine if PKA directly phosphorylates and activates Csk.
-
Methodology:
-
Recombinant Csk and the catalytic subunit of PKA are incubated together in a kinase buffer containing [γ-³²P]ATP.
-
As a negative control, heat-inactivated PKA is used.
-
The reaction mixture is then incubated with a generic tyrosine kinase substrate, such as the synthetic peptide poly(Glu, Tyr) (pEY).
-
The incorporation of ³²P into the substrate is measured to quantify Csk kinase activity.
-
To confirm Csk phosphorylation, the reaction products are separated by SDS-PAGE and visualized by autoradiography.[1][4]
-
Cell-Based Assays for Studying the PKA-Csk Pathway
-
Objective: To investigate the functional consequences of the PKA-Csk interaction in a cellular context.
-
Methodology:
-
Jurkat T cells are a common model system.
-
Cells are treated with agents that increase intracellular cAMP levels (e.g., forskolin) to activate endogenous PKA.
-
To assess the role of Csk, cells can be transfected with wild-type Csk, a catalytically inactive mutant, or the S364A mutant that cannot be phosphorylated by PKA.
-
Downstream signaling events are then measured, such as the phosphorylation state of Lck at its inhibitory site (Y505) using phospho-specific antibodies and western blotting.
-
Functional outcomes, such as T-cell receptor (TCR)-induced interleukin-2 (IL-2) production, can be quantified by ELISA to determine the physiological consequence of the PKA-Csk pathway activation.[1][2]
-
Signaling Pathway and Experimental Workflow
The PKA-Csk signaling cascade represents a critical intersection between cAMP-mediated signaling and the regulation of Src family kinases. The following diagram illustrates this pathway.
Caption: PKA-mediated activation of Csk and subsequent inhibition of Src family kinases.
The experimental workflow to validate this pathway typically involves the stimulation of a G-protein coupled receptor (GPCR) to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent PKA activation. The phosphorylation of Csk at Serine 364 is then assessed, followed by the measurement of the phosphorylation status of the inhibitory tyrosine on a Src family kinase like Lck.
Caption: A typical experimental workflow for validating the PKA-Csk signaling pathway.
References
- 1. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the COOH-terminal Src kinase (Csk) by cAMP-dependent protein kinase inhibits signaling through the T cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Independent Verification of Surface Plasmon Resonance (SPR)-Based Findings: A Comparative Guide
In the landscape of drug discovery and molecular interaction analysis, rigorous and independent verification of experimental findings is paramount. Surface Plasmon Resonance (SPR) is a powerful and widely adopted label-free technology for real-time monitoring of biomolecular interactions.[1] However, to ensure the robustness and accuracy of SPR-derived data, confirmation through orthogonal methods is a critical step in research and development. This guide provides a comparative overview of common techniques used to independently verify SPR-based findings, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Key Biophysical Techniques
The selection of an appropriate technology for verifying protein-compound binding hinges on various factors, including the nature of the interacting molecules, the required throughput, and the specific parameters being measured. Below is a summary of key quantitative parameters for SPR and its common alternatives.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Measurement Principle | Change in refractive index near a sensor surface upon binding. | Change in the interference pattern of white light reflected from the sensor tip.[2] | Heat change upon binding.[3] | Movement of molecules in a microscopic temperature gradient.[4][5] |
| Key Outputs | k_a (association rate), k_d (dissociation rate), K_D (equilibrium dissociation constant).[6] | k_a, k_d, K_D. | K_D, ΔH (enthalpy), ΔS (entropy), stoichiometry (n).[7] | K_D.[4] |
| Labeling Requirement | Label-free (one molecule is immobilized).[6] | Label-free (one molecule is immobilized).[2] | Label-free (both molecules in solution).[3] | Typically requires one fluorescently labeled molecule.[4][5] |
| Throughput | Medium to High | High | Low to Medium | High |
| Sample Consumption | Low | Low | High | Very Low |
| Molecular Weight Range | Wide range, sensitive to small molecules. | Better suited for larger molecules (>10 kDa). | Wide range. | Wide range. |
| Crude Sample Compatibility | Limited, requires purified samples. | More tolerant to crude samples.[2] | Requires purified and concentrated samples. | Tolerant to complex matrices like cell lysates.[4][8] |
Experimental Protocols: An Overview
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key experiments discussed.
1. Surface Plasmon Resonance (SPR)
-
Immobilization: The ligand (e.g., target protein) is covalently attached to the sensor chip surface. Common coupling chemistries include amine coupling, thiol coupling, and capture-based methods (e.g., His-tag, biotin-avidin).
-
Binding Analysis: The analyte (e.g., small molecule compound) at various concentrations is flowed over the sensor surface. The association is monitored in real-time.
-
Dissociation: A buffer solution without the analyte is flowed over the surface to monitor the dissociation of the analyte-ligand complex.
-
Regeneration: A specific solution is used to remove the bound analyte, preparing the sensor surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to kinetic models to determine k_a, k_d, and K_D.[6][7]
2. Bio-Layer Interferometry (BLI)
-
Sensor Hydration: The biosensor tips are hydrated in the assay buffer.
-
Immobilization: The ligand is immobilized onto the biosensor tip surface.
-
Baseline: The sensor tip is dipped into the assay buffer to establish a baseline reading.
-
Association: The sensor tip is moved into wells containing the analyte at different concentrations to measure binding.
-
Dissociation: The sensor tip is moved back into the buffer-containing wells to monitor dissociation.
-
Data Analysis: The shifts in the interference pattern are plotted against time, and the resulting curves are fitted to determine kinetic parameters.[9]
3. Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The ligand and analyte are prepared in the same buffer to minimize heat of dilution effects. The ligand is placed in the sample cell, and the analyte is loaded into the injection syringe.
-
Titration: The analyte is injected in small, precise aliquots into the sample cell containing the ligand.
-
Heat Measurement: The heat released or absorbed during the binding event is measured for each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of analyte to ligand. The resulting isotherm is fitted to a binding model to determine K_D, ΔH, ΔS, and stoichiometry.[3][7]
4. Microscale Thermophoresis (MST)
-
Labeling: One of the binding partners is fluorescently labeled (e.g., with GFP or a fluorescent dye).
-
Sample Preparation: A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled molecules along this gradient is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the concentration of the unlabeled partner. The resulting binding curve is fitted to determine the K_D.[4][5][8]
Visualizing the Workflow and Concepts
Diagrams can effectively illustrate complex experimental workflows and the underlying principles of each technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. indibloghub.com [indibloghub.com]
- 3. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 4. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Guide to the Proper Disposal of Laboratory Materials
Since "CrBKA" is not a standard chemical identifier, this guide provides a comprehensive framework for establishing proper disposal procedures for any laboratory substance. The cornerstone of safe disposal is the thorough understanding of the material's properties and hazards, which is primarily achieved through its Safety Data Sheet (SDS).
Understanding the Safety Data Sheet (SDS)
The SDS is the most critical document for determining the appropriate disposal pathway for a chemical. It is a standardized document that provides detailed information about the properties, hazards, and safe handling of a substance. When planning for disposal, pay close attention to the following sections:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazard(s) Identification | Outlines the physical and health hazards (e.g., flammable, corrosive, toxic), which dictates whether the waste is hazardous.[1] |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices and storage requirements, including incompatibilities to avoid when collecting waste.[1] |
| Section 8 | Exposure Controls/Personal Protection | Specifies the personal protective equipment (PPE) required when handling the substance, which is also necessary during waste handling and disposal.[1][2] |
| Section 9 | Physical and Chemical Properties | Details properties like pH and solubility, which are important for certain disposal methods like sewer disposal. |
| Section 10 | Stability and Reactivity | Lists incompatible materials to prevent dangerous reactions in a waste container.[3] |
| Section 12 | Ecological Information | Provides information on the environmental impact, which can influence disposal decisions.[2][3] |
| Section 13 | Disposal Considerations | This section offers specific guidance on proper disposal practices, recycling, or reclamation of the chemical and its container.[2][3] |
General Disposal Protocol for Laboratory Waste
The following protocol outlines the necessary steps to ensure the safe and compliant disposal of any laboratory chemical, including the substance you refer to as "this compound".
Step 1: Waste Identification and Characterization
-
Consult the SDS : The first and most crucial step is to obtain and thoroughly review the Safety Data Sheet (SDS) for the substance.[4][5][6]
-
Determine if Hazardous : Based on the SDS and local regulations, classify the waste. Hazardous wastes are those that are ignitable, corrosive, reactive, or toxic.[7] Your institution's Environmental Health & Safety (EHS) office can provide guidance on this classification.
-
Identify Contaminants : Any materials, such as solvents, that have been mixed with the primary substance must also be considered in the waste characterization.
Step 2: Waste Segregation
-
Separate Waste Streams : Do not mix different types of waste.[8] Maintain separate, clearly labeled containers for different waste categories (e.g., halogenated solvents, non-halogenated solvents, acids, bases, heavy metals).[9][10]
-
Check Compatibility : Never mix incompatible chemicals in the same waste container.[10] Refer to Section 10 of the SDS for reactivity information.
-
Solid vs. Liquid Waste : Use appropriate containers for liquid and solid waste. Solid waste includes contaminated items like gloves and paper towels.[9]
Step 3: Proper Labeling and Storage
-
Label Waste Containers : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[8][11][12]
-
Secure Containers : Waste containers must be kept closed except when adding waste.[10][11]
-
Designated Storage Area : Store waste in a designated satellite accumulation area, which is often within a fume hood for volatile substances.[13]
Step 4: Disposal and Removal
-
Contact EHS : Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and final disposal of hazardous waste.[8] Follow their specific procedures for requesting a waste pickup.
-
Non-Hazardous Waste : Some non-hazardous chemical waste may be eligible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.[14] Never assume a substance is safe for drain disposal.
-
Empty Containers : The disposal of empty chemical containers is also regulated. Some may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded.[7][10]
Logical Workflow for Laboratory Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste.
References
- 1. guardianchem.com [guardianchem.com]
- 2. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. How to read a Safety Data Sheet (SDS) for beginners [justinlavallee.pages.cba.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Guidelines for Novel Kinase Inhibitors (Designated "CrBKA")
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of the novel kinase inhibitor designated "CrBKA." Due to the potential cytotoxic nature of new chemical entities acting on cell cycle pathways, this compound should be handled with the utmost care, assuming it is a hazardous compound. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Communication and Risk Assessment
Prior to handling this compound, a thorough risk assessment must be conducted. As specific toxicology data for this compound is unavailable, it should be treated as a potent cytotoxic agent. Kinase inhibitors, as a class, can exhibit properties that require stringent safety protocols.
Table 1: General Hazard Profile of Potent Kinase Inhibitors
| Hazard Characteristic | Description | Implication for Handling |
| Cytotoxicity | Ability to inhibit cell growth or cause cell death. | High risk from inhalation, ingestion, or skin contact. Requires containment. |
| Teratogenicity/Reproductive Toxicity | Potential to cause defects in a developing fetus or impair reproductive functions. | Pregnant personnel or those trying to conceive should not handle the material. |
| Organ Toxicity at Low Doses | Can cause damage to specific organs even at very low exposure levels. | All routes of exposure must be minimized through engineering controls and PPE. |
| Genotoxicity | Potential to damage DNA, which may lead to mutations and cancer. | Long-term health risks necessitate strict adherence to safety protocols. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling this compound in solid (powder) or dissolved forms. The selection of PPE should be based on the specific laboratory operation and the potential for exposure.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes during active handling.
-
Eye Protection: Chemical splash goggles or a face shield worn over safety glasses are necessary to protect against splashes and aerosols.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required. This should be worn over standard laboratory attire and disposed of as hazardous waste after use.
-
Respiratory Protection: When handling powdered this compound outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-rated respirator is mandatory. For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
Engineering Controls and Designated Work Areas
All handling of powdered this compound and initial dilutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize airborne exposure. The work area should be clearly designated for "Potent Compound Handling," and access should be restricted.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound during routine laboratory experiments, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill Management Protocol
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear a disposable gown, double gloves, eye protection, and a respirator.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the Area: Work from the outer edge of the spill inward. Use a deactivating solution if one is known to be effective, otherwise use a suitable laboratory detergent followed by 70% ethanol.
-
Dispose of Waste: All cleanup materials must be placed in a sealed bag and disposed of as cytotoxic waste.
-
Report the Incident: Document the spill and the cleanup procedure according to institutional guidelines.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste. This includes:
-
Solid Waste: Contaminated gloves, gowns, bench paper, plasticware, and any unused powdered this compound. This waste should be collected in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: All solutions containing this compound, including cell culture media. This waste should be collected in a sealed, labeled, and leak-proof container.
-
Sharps: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
Cytotoxic waste must be segregated from regular laboratory waste and disposed of through an approved hazardous waste management vendor. Incineration is the preferred method of disposal for cytotoxic compounds.[1]
Health and Safety Information
-
Exposure Routes: The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and accidental ingestion.
-
Acute Effects: Acute exposure to cytotoxic agents can cause skin irritation, dizziness, and nausea.[2]
-
Chronic Effects: Long-term exposure to cytotoxic compounds may have serious health consequences, including organ damage and an increased risk of cancer.[2]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available. Since a specific SDS for "this compound" does not exist, provide information on its presumed class (potent kinase inhibitor/cytotoxic agent).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
